Tmp269
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methyl]-3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O3S/c26-25(27,28)22-31-20(32-35-22)17-7-4-8-18(13-17)21(33)29-15-24(9-11-34-12-10-24)23-30-19(14-36-23)16-5-2-1-3-6-16/h1-8,13-14H,9-12,15H2,(H,29,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORXBWNTEDOVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC(=C2)C3=NOC(=N3)C(F)(F)F)C4=NC(=CS4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314890-29-3 | |
| Record name | TMP269 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tmp269: An In-depth Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmp269 is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a crucial role in regulating gene expression through the deacetylation of histones and other proteins. By specifically targeting HDACs 4, 5, 7, and 9, this compound has emerged as a valuable tool for elucidating the biological functions of this subclass of HDACs and as a potential therapeutic agent in a range of diseases, including neurological disorders, viral infections, and cancer. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its effects on key signaling pathways, summarizing quantitative data from pivotal studies, and outlining the experimental protocols used to generate these findings.
Core Mechanism of Action: Selective HDAC Class IIa Inhibition
The primary mechanism of action of this compound is its selective inhibition of the catalytic activity of class IIa HDACs. Unlike other HDAC inhibitors that target a broad range of HDAC classes, this compound exhibits significant selectivity, with inhibitory concentrations (IC50) in the nanomolar range for HDACs 4, 5, 7, and 9. This selectivity allows for a more targeted approach to modulating gene expression and cellular function, minimizing off-target effects.
| Target | IC50 (nM)[1][2] |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by intervening in several critical signaling pathways. The following sections detail the key pathways identified in preclinical research.
Neuroprotection and Antidepressant Effects: The HDAC5-BDNF Pathway
In the central nervous system, this compound has demonstrated neuroprotective and antidepressant-like effects. A key mechanism underlying these effects is the inhibition of HDAC5 in the hippocampus. HDAC5 is a known repressor of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. By inhibiting HDAC5, this compound leads to an upregulation of BDNF expression, which in turn promotes neurogenesis and synaptic formation, alleviating depressive-like behaviors.[3][4]
Antiviral Activity against Lumpy Skin Disease Virus (LSDV): The LPA-MEK/ERK Pathway
This compound has been shown to inhibit the replication of Lumpy Skin Disease Virus (LSDV) by modulating host cell metabolism. LSDV infection leads to an increase in lysophosphatidic acid (LPA), a signaling lipid that promotes viral replication by activating the mitogen-activated protein kinase (MEK)/extracellular signal-regulated kinase (ERK) signaling pathway and suppressing the host's innate immune response. This compound treatment downregulates LPA levels, thereby inhibiting the MEK/ERK pathway and restoring the host's antiviral defenses.[5][6][7][8]
Antiviral Activity against Rabies Virus (RABV): Inhibition of Autophagy
This compound also exhibits antiviral activity against the Rabies Virus (RABV). RABV infection induces autophagy, a cellular process of self-degradation, which the virus hijacks to facilitate its own replication. This compound has been shown to inhibit RABV replication by downregulating the expression of autophagy-related genes, thereby interfering with this essential host process that the virus exploits.[9][10][11][12][13][14][15][16][17]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target HDAC | IC50 (nM)[1][2] |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
Table 2: Antiviral Activity of this compound against Rabies Virus (RABV) in HEK-293T cells
| This compound Concentration (µM) | Inhibition of RABV-GFP Replication |
| 10 | Significant inhibition |
| 20 | Stronger inhibition |
Data derived from qualitative descriptions in the cited literature. For precise quantitative values, refer to the original publications.
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited research. For detailed, step-by-step protocols, it is essential to consult the original publications.
Western Blot Analysis
-
Purpose: To detect and quantify the expression levels of specific proteins (e.g., HDAC5, BDNF, phosphorylated ERK, autophagy-related proteins).
-
General Protocol:
-
Cell/Tissue Lysis: Cells or tissues are lysed in a buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total proteins.
-
Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of specific genes (e.g., BDNF, autophagy-related genes).
-
General Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a commercial kit (e.g., TRIzol).
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is amplified in a real-time PCR machine using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH or β-actin) using the 2^-ΔΔCt method.
-
Cell Viability Assays (e.g., CCK-8)
-
Purpose: To assess the cytotoxicity of this compound on different cell lines.
-
General Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A reagent such as Cell Counting Kit-8 (CCK-8) is added to each well.
-
Incubation: The plate is incubated for a specific time to allow for the conversion of the reagent into a colored formazan product by viable cells.
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells.
-
Conclusion
This compound is a highly selective inhibitor of class IIa HDACs with a multifaceted mechanism of action that impacts a variety of cellular processes. Its ability to modulate key signaling pathways, such as the HDAC5-BDNF, LPA-MEK/ERK, and autophagy pathways, underscores its therapeutic potential in diverse disease contexts. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the utility of this compound as a research tool and a candidate for clinical development. Further investigation into the detailed molecular interactions and the full range of cellular effects of this compound will continue to illuminate its role in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. The Role of Brain-Derived Neurotrophic Factor as an Essential Mediator in Neuronal Functions and the Therapeutic Potential of Its Mimetics for Neuroprotection in Neurologic and Psychiatric Disorders [mdpi.com]
- 4. preprints.org [preprints.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy and Apoptosis in Rabies Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 14. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. discovery.researcher.life [discovery.researcher.life]
TMP269: A Technical Guide to its Class IIa HDAC Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selectivity profile of TMP269, a potent and selective inhibitor of class IIa histone deacetylases (HDACs). This document summarizes key quantitative data, details experimental methodologies for assessing its activity, and visualizes its selectivity and relevant biological pathways.
Core Data Presentation: this compound Inhibition Profile
This compound demonstrates marked selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9). The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various HDAC isoforms.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC4 | IIa | 126 - 157 |
| HDAC5 | IIa | 80 - 97 |
| HDAC7 | IIa | 36 - 43 |
| HDAC9 | IIa | 19 - 23 |
| HDAC1 | I | >10,000 |
| HDAC2 | I | >10,000 |
| HDAC3 | I | >10,000 |
| HDAC6 | IIb | >10,000 |
| HDAC8 | I | - |
| HDAC10 | IIb | >10,000 |
| HDAC11 | IV | >10,000 |
Note: IC50 values are presented as ranges based on data from multiple sources.[1][2][3][4][5]
Experimental Protocols
The following section details the methodologies used in the biochemical assays to determine the inhibitory activity of this compound.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant HDAC proteins.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic peptide substrates:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.[1][5]
-
This compound compound dilutions (typically a 10-point, three-fold serial dilution from a maximum of 100 µM).[1]
-
96-well plates.
-
Plate reader capable of fluorescence detection.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing 1% DMSO.
-
Add the recombinant HDAC enzyme to each well of a 96-well plate.
-
Add the this compound dilutions to the wells and incubate for a short period (e.g., 5 minutes).
-
Initiate the enzymatic reaction by adding the appropriate fluorogenic substrate (final concentration of 50 µM).
-
Incubate the plate at 30°C for 2 hours.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution (TSA and trypsin).
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
This compound Selectivity Profile
The following diagram illustrates the high selectivity of this compound for Class IIa HDACs over other HDAC classes.
Caption: this compound selectively inhibits Class IIa HDACs.
Biochemical Assay Workflow
This diagram outlines the general workflow for determining the in vitro inhibitory activity of this compound against a specific HDAC isoform.
Caption: In vitro HDAC inhibition assay workflow.
Simplified Signaling Pathway of this compound Action
The inhibition of class IIa HDACs by this compound can lead to various downstream cellular effects. This simplified diagram illustrates a potential mechanism of action in cancer cells.
Caption: this compound-mediated inhibition of Class IIa HDACs and downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cellagentech.com [cellagentech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. targetmol.com [targetmol.com]
- 6. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
Tmp269 in Epigenetic Regulation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmp269 is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes crucial to the epigenetic regulation of gene expression.[1][2] Unlike pan-HDAC inhibitors, this compound exhibits remarkable selectivity for HDAC4, HDAC5, HDAC7, and HDAC9, making it a valuable tool for dissecting the specific roles of this subclass of HDACs in health and disease.[1][2] This guide provides an in-depth technical overview of this compound, including its mechanism of action, its impact on key signaling pathways, detailed experimental protocols for its use, and its potential therapeutic applications.
Mechanism of Action
This compound exerts its effects by binding to the active site of class IIa HDACs, thereby preventing the deacetylation of their substrate proteins.[3] While traditionally known for their role in removing acetyl groups from histone tails, leading to chromatin compaction and transcriptional repression, class IIa HDACs have been shown to have limited deacetylase activity towards histones.[4] Instead, their primary role in epigenetic regulation is often mediated through their interaction with and recruitment of other corepressor complexes to specific gene promoters. By inhibiting the enzymatic activity of class IIa HDACs, this compound can indirectly lead to an increase in histone acetylation at specific loci, thereby promoting a more open chromatin state and facilitating gene expression.[5][6] Studies have shown that treatment with this compound leads to increased levels of acetylated histone H2A and H3K9.[5][6]
Quantitative Data
The following tables summarize the key quantitative data associated with this compound's activity and effects.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | IC50 (nM) |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
| HDAC6 | 82000 |
| HDAC8 | 42000 |
Table 2: Effective Concentrations of this compound in Cellular and In Vivo Models
| Model System | Application | Effective Concentration/Dose | Reference |
| HEK-293T, N2a, Vero, BHK-21 cells | Antiviral (RABV) | 10-20 µM | [7] |
| MDBK, BHK-21, Vero cells | Antiviral (LSDV) | 10-30 µM | [8] |
| MOLM-13 AML cells | Anti-proliferative, Pro-apoptotic | 12.5-50 µM | [6][9] |
| SH-SY5Y cells | Neuroprotection | 0.1-1 µM | [10] |
| Rat model of cerebral ischemia/reperfusion | Neuroprotection | 1, 4, 10, 16 mg/kg (intraperitoneal) | [5][11] |
| Rat model of Parkinson's disease | Neuroprotection | 0.5 mg/kg (continuous infusion) | [10] |
| Mouse model of acute kidney injury | Renoprotection | Not specified | [12] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence a variety of critical cellular signaling pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central regulator of cell proliferation, differentiation, and survival.[13] In some contexts, such as Lumpy Skin Disease Virus (LSDV) infection, this compound has been shown to suppress the activation of the MEK/ERK pathway.[8] This inhibition is thought to contribute to its antiviral effects.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. This compound has been implicated in the modulation of this pathway, particularly in the context of viral infections where its inhibition can contribute to antiviral responses.[7]
BMP-Smad Signaling Pathway
In the context of neuroprotection, this compound has been shown to promote the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.[10][14][15] This is achieved by upregulating the expression of BMP2, which in turn leads to the phosphorylation and activation of Smad1/5.[10][14] Activated Smad complexes then translocate to the nucleus to regulate the transcription of genes involved in neuronal survival and differentiation.
Autophagy Regulation
This compound has been observed to inhibit autophagy in the context of Rabies Virus (RABV) infection.[7] It achieves this by downregulating the expression of several autophagy-related genes (ATGs), such as ATG5, ATG7, and Beclin-1, and reducing the conversion of LC3-I to LC3-II.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study the effects of this compound.
Cell Viability Assay (CCK-8)
This protocol is used to assess the cytotoxicity of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is used to detect changes in protein expression and post-translational modifications following this compound treatment.
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to measure changes in gene expression at the mRNA level.
-
RNA Extraction: Following this compound treatment, extract total RNA from cells using a commercial RNA isolation kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction by mixing the cDNA template with a SYBR Green or TaqMan master mix and gene-specific primers.
-
Thermal Cycling: Perform the qRT-PCR in a real-time PCR thermal cycler using a standard cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Data Analysis: Determine the cycle threshold (Ct) values for the target genes and a housekeeping gene (e.g., GAPDH or ACTB). Calculate the relative gene expression using the 2-ΔΔCt method.
Immunofluorescence
This protocol is used to visualize the subcellular localization of proteins of interest.
-
Cell Culture: Grow cells on glass coverslips in a 24-well plate.
-
This compound Treatment: Treat the cells with the desired concentration of this compound for the specified duration.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash with PBS and block with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and suspension cells and wash with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analysis: Analyze the cells by flow cytometry within 1 hour. Live cells will be Annexin V- and PI-negative, early apoptotic cells will be Annexin V-positive and PI-negative, and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.
Experimental Workflows
The following diagrams illustrate common experimental workflows involving this compound.
Implications for Drug Development
The high selectivity of this compound for class IIa HDACs presents a significant advantage for therapeutic development. By avoiding the inhibition of other HDAC classes, this compound may offer a more favorable side-effect profile compared to pan-HDAC inhibitors. Its demonstrated efficacy in preclinical models of various diseases, including cancer, neurodegenerative disorders, and viral infections, highlights its broad therapeutic potential.
For drug development professionals, this compound serves as a critical lead compound and a valuable pharmacological tool. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety, will be essential for its translation into clinical applications. The diverse signaling pathways modulated by this compound also suggest opportunities for combination therapies, where this compound could be used to sensitize cells to other therapeutic agents. The continued investigation of this compound and other selective class IIa HDAC inhibitors holds great promise for the future of epigenetic-based therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Class IIa histone deacetylase inhibition ameliorates acute kidney injury by suppressing renal tubular cell apoptosis and enhancing autophagy and proliferation [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Tmp269: A Technical Guide to a Selective Class IIa HDAC Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tmp269, a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs). This compound serves as a valuable chemical probe for elucidating the biological functions of HDAC4, HDAC5, HDAC7, and HDAC9 in various physiological and pathological processes. Its high selectivity over other HDAC classes makes it a superior tool for dissecting the specific roles of class IIa HDACs, offering a clearer understanding of their therapeutic potential.
Mechanism of Action and Selectivity
This compound is a cell-permeable inhibitor that targets the catalytic activity of class IIa HDACs.[1] Its selectivity is conferred by a unique trifluoromethyloxadiazole (TFMO) moiety, which acts as a non-chelating zinc-binding group within the enzyme's active site.[1][2] This mechanism contrasts with traditional HDAC inhibitors that often rely on strong metal-chelating groups, contributing to this compound's distinct selectivity profile.[2] The bulky nature of the TFMO group is thought to be accommodated by the active sites of class IIa HDACs while sterically hindering its interaction with class I HDACs.[2]
The inhibitory activity of this compound is highly specific for class IIa HDACs, with minimal to no activity against class I and class IIb HDACs.[3] This is evidenced by the lack of hyperacetylation of histone H3K9 or α-tubulin in multiple myeloma cell lines treated with this compound, which are known substrates for class I and class IIb HDACs, respectively.[3]
Quantitative Data: In Vitro Potency and Selectivity
The following table summarizes the in vitro inhibitory potency of this compound against a panel of HDAC isoforms. The data clearly demonstrates the high selectivity of this compound for class IIa HDACs.
| HDAC Isoform | Class | IC50 (nM) | Reference(s) |
| HDAC4 | IIa | 126 - 157 | [1][3][4] |
| HDAC5 | IIa | 80 - 97 | [1][3][4] |
| HDAC7 | IIa | 36 - 43 | [1][3][4] |
| HDAC9 | IIa | 19 - 23 | [1][3][4] |
| HDAC8 | I | 42,000 | [3] |
| HDAC6 | IIb | 82,000 | [3] |
Note: IC50 values can vary slightly between different studies and assay conditions.
Key In Vitro and In Vivo Applications
This compound has been utilized in a variety of research contexts to probe the functions of class IIa HDACs:
-
Neuroprotection: this compound has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion injury and Parkinson's disease.[5][6][7] It has been shown to increase the acetylation of histone H2A and up-regulate the expression of tissue kallikrein.[5][6] In Parkinson's disease models, this compound protects against neurite degeneration and is associated with the upregulation of the BMP-Smad signaling pathway.[7][8]
-
Cancer Biology: In acute myeloid leukemia (AML) cells, this compound exhibits anti-proliferative effects and induces apoptosis, particularly when combined with other therapeutic agents like venetoclax.[9][10][11] It has also been shown to downregulate the expression of ribosomal proteins.[9][12] In multiple myeloma cells, this compound enhances the cytotoxicity of proteasome inhibitors.[3]
-
Immunology and Inflammation: this compound has been shown to suppress rabies virus-induced immune responses.[13] It also plays a role in regulating endothelial barrier function and can attenuate lipopolysaccharide (LPS)-induced acute lung injury.[14]
-
Angiogenesis: In vivo studies have shown that this compound can inhibit angiogenesis.[3]
Experimental Protocols
HDAC Enzymatic Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of this compound against purified HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC4, 5, 7, 9, etc.)
-
Class IIa HDAC-specific fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC)[4]
-
Class I/IIb HDAC substrate (e.g., based on p53 residues Arg-His-Lys-Lys(Ac))[4]
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA[4]
-
This compound stock solution (in DMSO)
-
Trichostatin A (TSA) for reaction termination
-
Trypsin
-
384-well plates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration of 1%. A typical concentration range would be a threefold dilution series from a maximum of 100 µM.[4]
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add the recombinant HDAC enzyme to each well.
-
Initiate the reaction by adding the appropriate fluorogenic substrate (e.g., 50 µM final concentration).[4]
-
Incubate the plate at 30°C for 2 hours.[4]
-
Stop the reaction and develop the signal by adding a solution containing trichostatin A and trypsin.[4]
-
Measure the fluorescence on a plate reader at the appropriate excitation and emission wavelengths for the cleaved fluorophore.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for Histone Acetylation
This protocol describes how to assess the effect of this compound on histone acetylation levels in cultured cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, MOLM-13)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-acetyl-Histone H2A, anti-acetyl-Histone H3K9, anti-total Histone H3, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).[6]
-
Harvest the cells, wash with PBS, and lyse them in cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H2A) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., total Histone H3 or GAPDH).
Visualizations
This compound Mechanism of Action and Downstream Effects
Caption: Mechanism of this compound action leading to biological effects.
This compound in the BMP-Smad Signaling Pathway
Caption: this compound promotes neuroprotection via the BMP-Smad pathway.
Experimental Workflow: In Vivo Angiogenesis Assay
Caption: Workflow for an in vivo angiogenesis assay using this compound.
Conclusion
This compound is a highly selective and potent chemical probe for class IIa HDACs. Its well-defined mechanism of action and selectivity profile make it an indispensable tool for researchers investigating the specific roles of HDAC4, HDAC5, HDAC7, and HDAC9. The diverse applications of this compound in neurobiology, cancer research, and immunology underscore the importance of class IIa HDACs as therapeutic targets. This guide provides a comprehensive resource for the effective utilization of this compound in both in vitro and in vivo experimental settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Class IIa HDACs improves endothelial barrier function in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
The Role of TMP269 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMP269 is a potent and selective inhibitor of class IIA histone deacetylases (HDACs), a family of enzymes frequently dysregulated in various malignancies. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its emerging role in cancer research. We consolidate key quantitative data, provide detailed experimental protocols for its study, and present signaling pathways and experimental workflows through explanatory diagrams. The evidence presented herein underscores the potential of this compound as a valuable tool for cancer research and a promising candidate for targeted therapeutic strategies, particularly in hematological malignancies like Acute Myeloid Leukemia (AML).
Introduction
Epigenetic modifications are critical regulators of gene expression and cellular function, and their dysregulation is a hallmark of cancer.[1] Histone deacetylases (HDACs) are key epigenetic enzymes that remove acetyl groups from histones and other proteins, leading to a more compact chromatin structure and generally transcriptional repression.[1] The HDAC family is divided into several classes, with class IIA HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) showing tissue-specific expression and distinct biological roles compared to other classes.[2][3]
This compound has emerged as a highly selective inhibitor of class IIA HDACs, making it an invaluable chemical probe to elucidate the specific functions of this subclass of enzymes in cancer biology.[4][5] Its utility extends from basic research to preclinical studies, where it has demonstrated anti-proliferative and pro-apoptotic effects in various cancer models.[1][6] This guide will delve into the technical details of this compound's application in cancer research.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the selective inhibition of class IIA HDACs. Unlike pan-HDAC inhibitors, which target a broad range of HDAC enzymes and can lead to off-target effects, the specificity of this compound allows for a more nuanced investigation of the roles of HDAC4, 5, 7, and 9 in cancer.
The primary mechanism of action of this compound involves:
-
Increased Histone Acetylation: By inhibiting the deacetylase activity of class IIA HDACs, this compound leads to an accumulation of acetylated histones, which in turn alters chromatin structure and modulates the expression of genes involved in key cellular processes.
-
Downregulation of Ribosomal Proteins: In AML, this compound has been shown to downregulate the expression of a set of ribosomal proteins that are overexpressed in cancer cells.[1][7][8] This disruption of ribosome biogenesis can impair protein synthesis, a process essential for the rapid growth and proliferation of cancer cells.[1]
-
Induction of Apoptosis: this compound can induce programmed cell death in cancer cells through both the intrinsic and extrinsic apoptotic pathways.[2][3][9] This is achieved by modulating the expression of pro- and anti-apoptotic proteins.
Quantitative Data
The efficacy of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize key data points for easy comparison.
Table 1: In Vitro Inhibitory Activity of this compound against Class IIA HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 157[4][5] |
| HDAC5 | 97[4][5] |
| HDAC7 | 43[4][5] |
| HDAC9 | 23[4][5] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / CC50 (µM) | Incubation Time (h) |
| MOLM-13 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |
| THP-1 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |
| OCI-AML2 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |
| MONO-MAC-6 | Acute Myeloid Leukemia | MTT | ~20[6] | 72 |
| UM-UC-3 | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |
| VMCub1 | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |
| 639-V | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |
| HBLAK | Urothelial Carcinoma | - | >10[10] | 24, 48, 72 |
| Huh-7 | Hepatocellular Carcinoma | MTT | 83[5] | 72 |
Table 3: Apoptosis Induction by this compound in AML Cell Lines
| Cell Line | Treatment | Concentration | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MOLM-13 | This compound | 12.5 µM | ~95 | ~2 | ~3 |
| MOLM-13 | Venetoclax | 25 nM | ~80 | ~10 | ~10 |
| MOLM-13 | This compound + Venetoclax | 12.5 µM + 25 nM | ~45 | ~25 | ~30 |
| HL-60 | This compound | 12.5 µM | ~95 | ~2 | ~3 |
| HL-60 | Venetoclax | 25 nM | ~75 | ~15 | ~10 |
| HL-60 | This compound + Venetoclax | 12.5 µM + 25 nM | ~40 | ~30 | ~30 |
Data are approximate and derived from graphical representations in the cited literature.[1]
Table 4: In Vivo Efficacy of this compound
| Cancer Model | Treatment | Dosage | Duration | Endpoint | Result |
| MDA-MB-231 Xenograft | This compound | 15 mg/kg (s.c., every other day) | 10 days | Angiogenesis | 76% inhibition[5] |
Signaling Pathways
The inhibition of class IIA HDACs by this compound triggers a cascade of downstream signaling events that ultimately lead to anti-cancer effects. The following diagram illustrates the proposed signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[11][12]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V/7-AAD Staining)
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis following treatment with this compound.[13][14][15][16]
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, 7-AAD or Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI) to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/7-AAD-), early apoptotic (Annexin V+/7-AAD-), late apoptotic (Annexin V+/7-AAD+), and necrotic (Annexin V-/7-AAD+) cells.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins (e.g., ribosomal proteins, apoptosis-related proteins) in response to this compound treatment.[17][18][19][20]
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound, then lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying the effects of this compound.
Conclusion
This compound is a powerful and selective tool for investigating the role of class IIA HDACs in cancer. Its ability to induce apoptosis and inhibit proliferation, particularly in AML, highlights its therapeutic potential. The combination of this compound with other targeted agents, such as the BCL-2 inhibitor venetoclax, represents a promising avenue for future cancer therapies.[1][7] The detailed protocols and data presented in this guide are intended to facilitate further research into the anti-cancer properties of this compound and accelerate its potential translation into clinical applications.
References
- 1. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2.9. Apoptosis Analysis by Flow Cytometry with Annexin V/7-Amino-Actinomycin D (7-AAD) Staining [bio-protocol.org]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. bdbiosciences.com [bdbiosciences.com]
- 17. Western Blot Protocol [protocols.io]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. addgene.org [addgene.org]
- 20. azurebiosystems.com [azurebiosystems.com]
The Neuroprotective Potential of TMP269: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMP269 is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), a family of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3][4][5][6] Emerging evidence highlights the neuroprotective capabilities of this compound in various models of neurological disorders, including ischemic stroke and Parkinson's disease.[1][7][8][9][10] This technical guide provides a comprehensive overview of the neuroprotective effects of this compound, including its mechanism of action, quantitative efficacy data from preclinical studies, and detailed experimental protocols.
Core Mechanism of Action
This compound exerts its neuroprotective effects primarily through the selective inhibition of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[2][3][5][6] This inhibition leads to an increase in the acetylation of histones and other proteins, thereby modulating gene expression to promote neuronal survival and function.
Inhibitory Activity of this compound
This compound demonstrates high selectivity for class IIa HDACs, with inhibitory concentrations (IC50) in the nanomolar range.
| Target | IC50 (nM) |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
| Data compiled from multiple sources.[2][3][5][6] |
Neuroprotection in Ischemic Stroke
In preclinical models of cerebral ischemia/reperfusion injury, this compound has been shown to reduce infarct volume, decrease brain edema, and improve neurological outcomes.[1][9][11]
Quantitative Data in a Rat Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Ischemia/Reperfusion (I/R) Group | This compound (4 mg/kg) + I/R Group |
| Infarct Volume (%) | 47.70 ± 4.36 | 35.00 ± 1.38 |
| Brain Edema (%) | 13.01 ± 0.99 | 8.29 ± 0.53 |
| Data represents mean ± SEM.[9] |
The optimal neuroprotective dose in this model was determined to be 4 mg/kg administered intraperitoneally.[1][11]
Signaling Pathways in Ischemic Neuroprotection
This compound's neuroprotective effects in ischemia are mediated by several key mechanisms:
-
Increased Histone Acetylation: this compound treatment leads to an increase in the acetylation of histone H2A in the brain, which is associated with a more open chromatin structure and the expression of pro-survival genes.[1][11]
-
Upregulation of Tissue Kallikrein: The compound upregulates the expression of tissue kallikrein, a serine protease with known neuroprotective properties.[1][11]
-
Blood-Brain Barrier Protection: this compound helps maintain the integrity of the blood-brain barrier by increasing the expression of tight junction proteins such as occludin, ZO-1, and claudin-5.[9][12]
Caption: Signaling pathway of this compound in ischemic stroke.
Neuroprotection in Parkinson's Disease Models
This compound has also demonstrated significant neuroprotective effects in both in vitro and in vivo models of Parkinson's disease, primarily by protecting dopaminergic neurons from degeneration.[7][8][10]
Quantitative Data in 6-Hydroxydopamine (6-OHDA) Models
| Model | Treatment | Outcome |
| SH-SY5Y cells | 0.1 µM and 1 µM this compound | Prevention of 6-OHDA-induced neurite injury |
| 6-OHDA-lesioned rats | 0.5 mg/kg/day this compound (7 days) | Partial improvement in motor dysfunction |
| Data compiled from multiple sources.[8] |
Signaling Pathways in Parkinson's Disease Neuroprotection
The neuroprotective mechanism of this compound in Parkinson's disease models involves the modulation of the Bone Morphogenetic Protein (BMP)-Smad signaling pathway.
-
Upregulation of BMP2: this compound increases the expression of BMP2, a neurotrophic factor that promotes neuronal survival.[7]
-
Activation of Smad Signaling: This leads to the phosphorylation and activation of Smad1/5, transcription factors that translocate to the nucleus to regulate the expression of genes involved in neuronal protection.[7]
-
Histone Acetylation and HDAC5 Regulation: this compound increases levels of acetylated histone H3 and reverses the 6-OHDA-induced increase in nuclear HDAC5 in dopaminergic neurons.[7]
Caption: Signaling pathway of this compound in Parkinson's disease models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
In Vivo Model of Cerebral Ischemia/Reperfusion
-
Animal Model: Male Sprague-Dawley rats (250-280 g) are used.[9]
-
This compound Administration: this compound is dissolved in a suitable vehicle and administered via intraperitoneal (i.p.) injection at doses of 1, 4, 10, or 16 mg/kg, 30-60 minutes prior to the induction of ischemia.[1][9]
-
Middle Cerebral Artery Occlusion (MCAO):
-
Anesthetize the rat (e.g., with 10% chloral hydrate, 350 mg/kg, i.p.).[9]
-
Perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Introduce a nylon monofilament with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery.
-
After a defined period of occlusion (e.g., 1.5 hours), withdraw the filament to allow for reperfusion.[12]
-
-
Assessment of Infarct Volume (TTC Staining):
-
Twenty-four hours after reperfusion, euthanize the animals and harvest the brains.
-
Slice the brain into 2 mm coronal sections.
-
Incubate the sections in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Quantify the infarct volume as a percentage of the total brain volume.
-
-
Western Blot Analysis:
-
Homogenize brain tissue samples in lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., acetyl-histone H2A, tissue kallikrein, occludin, ZO-1, claudin-5).
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Immunohistochemistry:
-
Perfuse animals with 4% paraformaldehyde and post-fix the brains.
-
Cryoprotect the brains in sucrose solution and section using a cryostat.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites and incubate sections with primary antibodies.
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount sections and visualize using a fluorescence microscope.
-
Caption: Experimental workflow for the in vivo ischemia model.
In Vitro Model of Parkinson's Disease
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media (e.g., DMEM/F12 supplemented with FBS and antibiotics).
-
-
This compound and 6-OHDA Treatment:
-
Pre-treat cells with this compound (0.1 µM or 1 µM) for a specified duration.
-
Induce neurotoxicity by adding 6-hydroxydopamine (6-OHDA) to the culture medium at a pre-determined toxic concentration.
-
-
Neurite Outgrowth Assay:
-
After the treatment period, fix the cells.
-
Stain the cells with an antibody against a neuronal marker (e.g., β-III tubulin).
-
Capture images using a high-content imaging system.
-
Quantify neurite length and branching using appropriate software.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blotting as described above, using primary antibodies against proteins of interest (e.g., BMP2, p-Smad1/5, acetylated histone H3, HDAC5).
-
Caption: Experimental workflow for the in vitro Parkinson's disease model.
Conclusion
This compound demonstrates significant neuroprotective potential in preclinical models of both ischemic stroke and Parkinson's disease. Its mechanism of action, centered on the selective inhibition of class IIa HDACs, leads to beneficial downstream effects on gene expression, neuroinflammation, and cell survival pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research and development of this compound as a promising therapeutic agent for neurodegenerative disorders. Further investigation is warranted to fully elucidate its therapeutic window, long-term efficacy, and safety profile in more complex disease models.
References
- 1. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. medkoo.com [medkoo.com]
- 7. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 9. e-century.us [e-century.us]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Tmp269 in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Tmp269 and Its Significance in Cardiovascular Research
This compound is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Unlike pan-HDAC inhibitors which affect a broad range of HDACs, the selectivity of this compound allows for a more targeted investigation of the roles of class IIa HDACs in various pathological processes. In the context of cardiovascular disease, the dysregulation of histone acetylation is a key epigenetic mechanism contributing to conditions such as atherosclerosis, cardiac hypertrophy, and ischemic injury.[2][3] this compound has emerged as a critical chemical probe to elucidate the therapeutic potential of inhibiting class IIa HDACs in preclinical models of these diseases.[1][4][5]
The identification of a genetic variant in the HDAC9 gene as a risk factor for large-artery atherosclerotic stroke and coronary artery disease has further intensified interest in developing specific inhibitors like this compound as potential novel treatments for atherosclerotic cardiovascular disease.[4] This guide provides an in-depth overview of the mechanism of action of this compound, its effects on key signaling pathways, and its application in various cardiovascular disease models, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Selective Inhibition of Class IIa HDACs
The primary mechanism of action of this compound is the inhibition of the enzymatic activity of class IIa HDACs. These enzymes are responsible for removing acetyl groups from lysine residues on both histone and non-histone proteins. By inhibiting this deacetylation, this compound effectively increases the acetylation levels of target proteins, which in turn modulates gene expression and cellular function.
In cardiovascular models, this mechanism has several important downstream consequences:
-
Modulation of Gene Expression: Increased histone acetylation generally leads to a more open chromatin structure, facilitating the transcription of genes that may be protective against cardiovascular pathology. For example, HDAC inhibitors can reverse the pathological fetal gene expression patterns often seen in cardiac hypertrophy.[6]
-
Inhibition of Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation and migration of vascular smooth muscle cells (VSMCs), a key process in the development of atherosclerotic plaques.[4]
-
Promotion of Contractile Protein Expression: In VSMCs, this compound promotes the expression of contractile proteins, suggesting a role in maintaining a more differentiated and less proliferative cell state.[4]
-
Neuroprotection and Endothelial Function: In models of ischemic stroke, this compound has demonstrated neuroprotective effects by alleviating endothelial cell injury and up-regulating the expression of tissue kallikrein.[5][7]
Figure 1. Core mechanism of this compound action.
Key Signaling Pathways Modulated by this compound
While the direct targets of this compound are class IIa HDACs, its therapeutic effects are mediated through the modulation of several downstream signaling pathways critical in cardiovascular pathophysiology. Research suggests involvement of pathways related to inflammation, cell growth, and survival.
Figure 2. this compound-modulated signaling pathways.
Studies have implicated HDACs in modulating inflammatory responses, often through pathways like NF-κB.[3] Pan-HDAC inhibitors have been shown to counteract pro-inflammatory signaling in cardiac hypertrophy models.[6] While direct evidence for this compound's effect on these specific pathways in cardiovascular models is still emerging, its known target, HDAC9, is strongly associated with atherosclerosis and inflammation.[4] Furthermore, signaling cascades like PI3K-Akt and MAPK, which are crucial for cell survival and proliferation, are known to be influenced by HDAC activity and are central to the development of atherosclerosis and cardiac remodeling.[8]
Quantitative Data on this compound Efficacy in Cardiovascular Models
The following tables summarize the key quantitative findings from preclinical studies using this compound in models relevant to cardiovascular disease.
Table 1: Effects of this compound on Vascular Smooth Muscle Cells (VSMCs)
| Parameter | Cell Type | Treatment | Result | Reference |
|---|---|---|---|---|
| Proliferation | Human Saphenous Vein VSMCs | This compound | Inhibition of proliferation | [4] |
| Migration | Human Saphenous Vein VSMCs | This compound | Inhibition of migration | [4] |
| Contractile Protein Expression | Human Saphenous Vein VSMCs | this compound | Promotion of contractile proteins |[4] |
Table 2: In Vivo Efficacy of this compound in a Rodent Stroke Model
| Model | Species | Treatment Regimen | Outcome Measure | Result | Reference |
|---|---|---|---|---|---|
| Middle Cerebral Artery Occlusion (MCAO) | Sprague-Dawley Rat | 1, 4, 10, 16 mg/kg IP, 0.5h pre-ischemia | Infarct Volume | Dose-dependent reduction | [5][7] |
| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Endothelial Permeability | Counteracted abnormal permeability | [5][7] |
| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Tissue Kallikrein Expression | Significant upregulation | [5][7] |
| MCAO | Sprague-Dawley Rat | 4 mg/kg IP | Histone H2 Acetylation | Increased acetylation |[5][7] |
Table 3: Enzymatic Inhibitory Activity of this compound
| Target | IC50 | Assay Condition | Reference |
|---|
| Class IIa HDACs (HDAC4, 5, 7, 9) | Potent Inhibition | In vitro enzyme activity assay |[1] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. This section details the methodologies used in key studies investigating this compound.
In Vitro Vascular Smooth Muscle Cell (VSMC) Assays
-
Cell Culture: Human saphenous vein VSMCs are cultured in standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C and 5% CO₂.
-
Proliferation Assay: VSMCs are seeded in 96-well plates. After attachment, the cells are serum-starved for 24 hours to synchronize their cell cycles. Subsequently, cells are treated with this compound at various concentrations in the presence of a mitogen (e.g., PDGF or 10% FBS). Cell proliferation can be quantified after 48-72 hours using assays such as BrdU incorporation or direct cell counting (e.g., using a CyQUANT assay).
-
Migration Assay (Wound Healing/Scratch Assay): VSMCs are grown to confluence in 6-well plates. A sterile pipette tip is used to create a "scratch" or wound in the monolayer. The cells are then washed to remove debris and incubated with growth medium containing this compound. The rate of wound closure is monitored and photographed at 0 and 24 hours. The area of the wound is measured using image analysis software (e.g., ImageJ) to quantify cell migration.
-
Western Blotting for Protein Expression: VSMCs are treated with this compound for a specified duration (e.g., 24-48 hours). Cells are then lysed, and protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against proteins of interest (e.g., HDAC9, contractile proteins like SM22α, or loading controls like GAPDH). After incubation with HRP-conjugated secondary antibodies, bands are visualized using chemiluminescence.
Figure 3. Experimental workflow for VSMC proliferation assay.
In Vivo Rodent Model of Ischemic Stroke
-
Animal Model: Adult male Sprague-Dawley rats (250-300g) are used.[5] All procedures must be approved by an Institutional Animal Care and Use Committee.
-
Middle Cerebral Artery Occlusion (MCAO): Rats are anesthetized (e.g., with isoflurane). A midline neck incision is made, and the common carotid artery is exposed. A nylon monofilament suture with a rounded tip is inserted into the external carotid artery and advanced up the internal carotid artery to occlude the origin of the middle cerebral artery. After a period of occlusion (e.g., 90 minutes), the suture is withdrawn to allow reperfusion. Sham-operated animals undergo the same surgical procedure without the suture insertion.
-
This compound Administration: this compound, dissolved in a suitable vehicle (e.g., DMSO and saline), is administered via intraperitoneal (IP) injection at specified doses (e.g., 1, 4, 10, 16 mg/kg) 30 minutes prior to the induction of ischemia.[7]
-
Infarct Volume Assessment: 24 hours after MCAO, rats are euthanized, and their brains are rapidly removed. The brains are sectioned into 2mm coronal slices and stained with 2,3,5-triphenyltetrazolium chloride (TTC). TTC stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated by integrating the unstained areas across all slices, correcting for edema.
-
Immunohistochemistry: Brain sections are fixed, paraffin-embedded, and sliced. Following deparaffinization and antigen retrieval, sections are incubated with primary antibodies (e.g., against tissue kallikrein or acetylated histones). A secondary antibody conjugated to a reporter enzyme (e.g., HRP) is applied, followed by a chromogen substrate (e.g., DAB) to visualize the protein of interest. Staining intensity and the number of positive cells are quantified using microscopy and image analysis software.
Conclusion and Future Directions
This compound serves as an invaluable tool for dissecting the role of class IIa HDACs in cardiovascular disease. Preclinical evidence strongly suggests that selective inhibition of these enzymes has therapeutic potential in atherosclerosis and ischemic injury.[4][5] The data gathered from models utilizing this compound indicates that its mechanism involves modulating gene expression to inhibit detrimental cellular processes like VSMC proliferation and to protect endothelial function.
Future research should focus on:
-
Elucidating the precise non-histone targets of class IIa HDACs in cardiovascular cells.
-
Conducting long-term efficacy and safety studies of this compound or its analogs in more complex, chronic models of cardiovascular disease (e.g., atherosclerosis models in ApoE-/- mice).
-
Exploring the potential of this compound in other cardiovascular conditions, such as heart failure and pulmonary hypertension, where HDACs are known to play a role.
The continued investigation of this compound and the development of next-generation class IIa HDAC inhibitors hold significant promise for delivering novel epigenetic-based therapies for cardiovascular disease.
References
- 1. Inhibition of class IIa histone deacetylase activity by gallic acid, sulforaphane, this compound, and panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanism of histone deacetylases in cardiac hypertrophy and its therapeutic inhibitors [frontiersin.org]
- 3. HDAC inhibition attenuates cardiac hypertrophy by acetylation and deacetylation of target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panhistone deacetylase inhibitors inhibit proinflammatory signaling pathways to ameliorate interleukin-18-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Tmp269 and Immune System Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor, and its role in modulating the immune system. The information presented is collated from preclinical research and is intended to inform further investigation and potential therapeutic development.
Core Mechanism of Action
This compound is a small molecule that selectively inhibits the enzymatic activity of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] By inhibiting these HDACs, this compound leads to an increase in protein acetylation, thereby altering cellular processes such as gene transcription, cell proliferation, and apoptosis.[4][6]
Quantitative Data on this compound Activity and Effects
The following tables summarize the quantitative data available on the inhibitory activity of this compound and its effects in various experimental models.
Table 1: Inhibitory Concentration (IC50) of this compound against Class IIa HDACs
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 157[1][2][3] |
| HDAC5 | 97[1][2][3] |
| HDAC7 | 43[1][2][3] |
| HDAC9 | 23[1][2][3] |
Table 2: Effects of this compound on Viral Replication
| Virus | Cell Line | Concentration (µM) | Effect |
| Rabies Virus (RABV) | HEK-293T | 10, 20 | Significant dose-dependent inhibition of viral replication.[7] |
| Rabies Virus (RABV) | N2a, Vero, BHK-21 | 10, 20 | Significant dose-dependent reduction in M protein expression.[7][8] |
| Peste des Petits Ruminants Virus (PPRV) | Vero, Caprine Endometrial Epithelial Cells (EECs) | 10 | Significant suppression of viral replication.[9] |
Table 3: Anti-inflammatory Effects of this compound
| Model | Measurement | Effect of this compound |
| Rabies Virus Infection | Cytokine/Chemokine mRNA (qRT-PCR) | Downregulation of IL32, TNF, CCL2, CCL5, CCL20, CXCL3, CXCL8, CXCL10.[7][8] |
| Peste des Petits Ruminants Virus Infection | Cytokine/Chemokine mRNA (qRT-PCR) & Protein (ELISA) | Decreased expression of CCL2, CCL5, CCL7, CXCL8, and IL-6.[9] |
| LPS-induced Acute Lung Injury (in vivo) | Protein in Bronchoalveolar Lavage Fluid (BALF) | Markedly reduced protein extravasation.[10] |
| LPS-induced Acute Lung Injury (in vivo) | Inflammatory Cells in BALF | Significantly decreased number of inflammatory cells.[10] |
Table 4: Effects of this compound on Innate Immune Response Genes in Rabies Virus Infection
| Gene | Effect of this compound |
| IFN-α, IFN-β | Reduced transcription.[7] |
| Mx, ISG15, RSAD2, IFIT2 | Reduced transcription.[7] |
Table 5: Effects of this compound on Acute Myeloid Leukemia (AML) Cells
| Cell Line | Concentration (µM) | Effect |
| MOLM-13 | 25 | Significantly reduced cell proliferation.[4] |
| MOLM-13 | 25, 50 | Induction of early and late apoptosis.[4] |
| MOLM-13, HL-60 | 12.5 (in combination with 25 nM venetoclax) | Additive apoptotic effects.[6] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in the immune response.
In the context of Rabies Virus infection, bioinformatic analysis of RNA sequencing data revealed that differentially expressed genes following this compound treatment were involved in the MAPK, PI3K-AKT, and AMPK signaling pathways.[7]
Caption: this compound inhibits Class IIa HDACs, leading to increased protein acetylation and modulation of multiple signaling pathways.
During Peste des Petits Ruminants Virus (PPRV) infection, transcriptomic analysis revealed that the TNF signaling pathway and the IL-17 signaling pathway were significantly enriched.[9] this compound treatment markedly reversed the upregulation of inflammatory response genes induced by the virus.[9]
Caption: this compound inhibits Class IIa HDACs, thereby downregulating pro-inflammatory signaling pathways activated during viral infection.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on this compound.
Cell Viability and Cytotoxicity Assay (CCK-8/LDH)
-
Objective: To determine the cytotoxic effects of this compound on various cell lines.
-
Methodology:
-
Cells (e.g., HEK-293T, MOLM-13) are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 10, 20, 30 µM) or a vehicle control (DMSO).[7][8]
-
Cells are incubated for a specified period (e.g., 48 hours).
-
For CCK-8: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2-4 hours at 37°C. The absorbance at 450 nm is measured using a spectrophotometer to determine cell viability.[7][8]
-
For LDH: The release of lactate dehydrogenase (LDH) into the supernatant is quantified by measuring the decrease in NADH absorbance at 340 nm. A positive control for maximum LDH release is included by lysing cells with Triton X-100.[4]
-
Caption: Workflow for assessing the cytotoxicity of this compound using CCK-8 or LDH assays.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine Expression
-
Objective: To quantify the effect of this compound on the mRNA expression of immune-related genes.
-
Methodology:
-
Cells are cultured and treated with this compound and/or a stimulus (e.g., viral infection).
-
Total RNA is extracted from the cells using a suitable kit (e.g., TRIzol).
-
RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.
-
qRT-PCR is performed using a thermal cycler with specific primers for the target genes (e.g., CCL2, CCL5, IL-6) and a housekeeping gene (e.g., ACTB) for normalization.
-
The relative gene expression is calculated using the 2-ΔΔCt method.[9]
-
Western Blotting for Protein Expression
-
Objective: To detect and quantify changes in the expression of specific proteins following this compound treatment.
-
Methodology:
-
Cells or tissues are lysed to extract total protein.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk) and then incubated with a primary antibody specific to the protein of interest (e.g., RABV M protein, acetylated histones).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) kit and an imaging system.[11]
-
In Vivo Model of Acute Lung Injury (ALI)
-
Objective: To evaluate the in vivo efficacy of this compound in a model of acute inflammation.
-
Methodology:
-
C57BL/6 mice are injected intravenously with this compound (e.g., 2.5 mg/kg) or a vehicle control.[10]
-
After a set time, lipopolysaccharide (LPS) (e.g., 1 mg/kg) is instilled intratracheally to induce ALI.[10]
-
After 16 hours, mice are euthanized.[10]
-
Bronchoalveolar lavage fluid (BALF) is collected to measure total protein content (as an indicator of vascular leakage) and to count inflammatory cells.[10]
-
Lungs are harvested for histological analysis (H&E staining) and myeloperoxidase (MPO) staining to assess neutrophil infiltration.[10]
-
Caption: Experimental workflow for the in vivo lipopolysaccharide (LPS)-induced acute lung injury model.
Summary and Future Directions
This compound demonstrates significant immunomodulatory properties, primarily characterized by a potent anti-inflammatory effect. This is achieved through the downregulation of key pro-inflammatory cytokines and chemokines. Interestingly, in the context of certain viral infections, this compound also appears to suppress the innate immune response, an effect that is independent of its antiviral activity.[7] The underlying mechanism involves the inhibition of class IIa HDACs, leading to alterations in downstream signaling pathways, including the TNF and IL-17 pathways.
For drug development professionals, this compound presents a promising candidate for inflammatory and autoimmune diseases. Its ability to attenuate inflammation in models of acute lung injury suggests its potential in conditions characterized by excessive inflammatory responses.[10] Further research is warranted to elucidate the precise molecular mechanisms and to evaluate its efficacy and safety in a broader range of immunological disease models. The development of more soluble analogs could also enhance its therapeutic potential.[12] Researchers should focus on its effects on specific immune cell subsets and its long-term impact on immune function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. targetmol.com [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 9. The inhibitory and anti-inflammatory effects of this compound on peste des petits ruminants virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Class IIa HDACs improves endothelial barrier function in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes: Effective In Vitro Concentration of Tmp269
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tmp269 is a potent and selective, cell-permeable small molecule inhibitor of class IIa histone deacetylases (HDACs).[1][2] It exhibits significant selectivity for HDACs 4, 5, 7, and 9 over other HDAC classes (I and IIb).[1][3] This selectivity is conferred by its trifluoromethyloxadiazole group, which acts as a metal-binding motif.[2] These application notes provide a summary of the effective concentrations of this compound observed in various in vitro models, detailed experimental protocols, and visual diagrams of its mechanism and experimental workflows.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound varies depending on the target enzyme, cell type, and the biological endpoint being measured. The following tables summarize the key quantitative data from enzymatic and cell-based assays.
Table 1: Enzymatic Inhibition (IC50)
| Target | IC50 (nM) | Assay Type | Source(s) |
| HDAC4 | 126 - 157 | Enzymatic, Fluorogenic Substrate | [1][2][3][4] |
| HDAC5 | 80 - 97 | Enzymatic, Fluorogenic Substrate | [1][2][3][4] |
| HDAC7 | 36 - 43 | Enzymatic, Fluorogenic Substrate | [1][2][3][4] |
| HDAC9 | 19 - 23 | Enzymatic, Fluorogenic Substrate | [1][2][3][4] |
Table 2: Cellular Activity and Effective Concentrations
| Cell Line / Type | Concentration Range | Incubation Time | Observed Effect | Source(s) |
| Human CD4+ T cells | 10 µM | 72 hours | No impact on viability or mitochondrial activity. | [1][3][5] |
| HEK-293T | 10 - 20 µM | 24 - 48 hours | Significant inhibition of Rabies Virus (RABV) replication with low cytotoxicity. | [6][7] |
| HEK-293T | 30 µM | 48 hours | Noticeable cytotoxicity observed. | [6] |
| N2a, Vero, BHK-21 | 10 - 20 µM | 24 hours | Dose-dependent reduction of RABV protein expression. | [6][7] |
| MOLM-13 (AML) | 12.5 µM | 24 hours | Used for proteomic analysis; well-tolerated. | [8] |
| MOLM-13 (AML) | 25 µM | 24 - 48 hours | Significant reduction in cell proliferation and induction of early apoptosis. | [8][9][10] |
| MOLM-13 (AML) | 50 µM | 48 hours | Cytotoxic effects observed via LDH release. | [8][10] |
| IEC-18 (Rat intestinal) | Not specified | Not specified | Prevents cell cycle progression, DNA synthesis, and proliferation. | [1][3][5] |
| Multiple Myeloma (MM) | Not specified | Not specified | Enhances cytotoxicity of carfilzomib and induces apoptosis. | [1][3] |
| HEK293 (Non-cancer) | IC50: 32.8 µM | 72 hours | Cytotoxicity (MTT assay). | [11] |
Mandatory Visualizations
Caption: Mechanism of this compound as a Class IIa HDAC inhibitor.
Caption: Experimental workflow for this compound in vitro testing.
Experimental Protocols
HDAC Enzymatic Inhibition Assay
This protocol is adapted from methodologies used to determine the IC50 values of this compound against purified HDAC enzymes.[4][5]
-
Principle: This is a fluorescence-based assay that measures the ability of this compound to inhibit the deacetylation of a fluorogenic peptide substrate by a specific HDAC isozyme.
-
Materials:
-
Purified recombinant human HDAC enzymes (HDAC4, 5, 7, 9).
-
Class IIa HDAC-specific fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.
-
This compound stock solution in DMSO.
-
Developer solution (e.g., Trichostatin A and trypsin in buffer).
-
96-well black microplates.
-
-
Procedure:
-
Prepare a dose-response curve of this compound by performing a serial dilution (e.g., ten concentrations in a threefold series, starting from 100 µM).[4][5]
-
In a 96-well plate, add the diluted this compound or DMSO (vehicle control) to the appropriate wells. The final DMSO concentration should be kept constant (e.g., 1%).[4][5]
-
Add the specific HDAC enzyme diluted in assay buffer to each well.
-
Initiate the reaction by adding the fluorogenic substrate (e.g., final concentration of 50 µM).[4][5]
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC).
-
Measure the fluorescence on a plate reader (e.g., Ex: 360 nm, Em: 460 nm).
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability / Cytotoxicity Assay (CCK-8 Method)
This protocol is suitable for assessing the cytotoxic effects of this compound on cell lines like HEK-293T.[6][7]
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases in viable cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Materials:
-
HEK-293T cells (or other cell line of interest).
-
Complete culture medium (e.g., DMEM + 10% FBS).
-
This compound stock solution in DMSO.
-
CCK-8 reagent.
-
96-well clear microplates.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 20, 30 µM) and a DMSO vehicle control.
-
Incubate the cells for the desired period (e.g., 48 hours).[6][7]
-
Incubate the plate at 37°C for 2-4 hours, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the DMSO-treated control cells.
-
Cell Proliferation Assay (Flow Cytometry)
This protocol is used to assess the anti-proliferative effects of this compound on cancer cell lines like MOLM-13.[8][10]
-
Principle: A fluorescent cell proliferation dye (e.g., eFluor 450, CFSE) is loaded into cells. With each cell division, the dye is distributed equally between the two daughter cells, resulting in a halving of the fluorescence intensity. This allows for the tracking of cell divisions via flow cytometry.
-
Materials:
-
MOLM-13 cells (or other suspension cell line).
-
Complete culture medium.
-
Cell proliferation dye (e.g., eFluor 450).
-
This compound stock solution in DMSO.
-
FACS buffer (e.g., PBS + 2% FBS).
-
-
Procedure:
-
Label the cells with the proliferation dye according to the manufacturer's instructions.
-
Plate the labeled cells in a multi-well plate.
-
Treat the cells with the desired concentrations of this compound (e.g., 12.5 µM, 25 µM) and a DMSO vehicle control.[8][10]
-
Harvest the cells, wash with PBS, and resuspend in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer.
-
The reduction in fluorescence intensity compared to a non-dividing control indicates cell proliferation. A higher fluorescence signal in treated cells compared to the DMSO control signifies an anti-proliferative effect.
-
Western Blot for Protein Expression
This protocol can be used to measure changes in the expression of specific proteins (e.g., viral proteins, apoptosis markers) following this compound treatment.[1][6][7]
-
Principle: Western blotting uses antibodies to detect specific proteins separated by size via gel electrophoresis.
-
Materials:
-
Cells treated with this compound and controls.
-
Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and membrane (PVDF or nitrocellulose).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (specific to the protein of interest) and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
-
Procedure:
-
Lyse the treated and control cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again, apply the ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity and normalize to the loading control to determine relative protein expression levels.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound|Purchase|Buy|Price from|DC Chem [dcchemicals.com]
- 4. This compound | HDAC | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 8. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Tmp269 Stock Solution Preparation and Use
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tmp269 is a potent and highly selective inhibitor of class IIa histone deacetylases (HDACs), specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3][4] These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins, which typically leads to transcriptional repression.[5][6] By selectively inhibiting class IIa HDACs, this compound serves as a valuable chemical probe to investigate the biological functions of these enzymes and as a potential therapeutic agent in various diseases, including cancer and neurological disorders.[5][7][8][9] This document provides detailed protocols for the preparation of this compound stock solutions and its application in common experimental workflows.
Quantitative Data Summary
The physicochemical and inhibitory properties of this compound are summarized below.
| Property | Value | References |
| Molecular Weight | 514.52 g/mol | [1][4][10] |
| Chemical Formula | C25H21F3N4O3S | [1][4][10] |
| CAS Number | 1314890-29-3 | [1][2][4] |
| Appearance | White solid | [4] |
| IC50 (HDAC4) | 126 - 157 nM | [1][2][3][4] |
| IC50 (HDAC5) | 80 - 97 nM | [1][2][3][4] |
| IC50 (HDAC7) | 36 - 43 nM | [1][2][3][4] |
| IC50 (HDAC9) | 19 - 23 nM | [1][2][3][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous/hygroscopic
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator or water bath
Protocol:
-
Determine Required Concentration: Before starting, decide on the desired stock concentration. A concentration of 10 mM is common for in vitro use. For cell-based assays, it is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the final working concentration to minimize the solvent's effect on the cells.[10]
-
Weigh this compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO to the powder. Moisture-absorbing DMSO can reduce the solubility of this compound.[1]
-
Example for 10 mM Stock: To prepare a 10 mM stock solution, dissolve 1 mg of this compound in 0.194 mL of DMSO.[4]
-
-
Dissolve: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming in a 37°C water bath or brief sonication can aid dissolution.[10][11]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Solubility and Storage Guidelines
| Solvent | Max Concentration | Storage (Powder) | Storage (Solution) | References |
| DMSO | 93-100 mg/mL (180.75-194.35 mM) | -20°C (≥ 4 years) | -20°C (1 year); -80°C (2 years) | [1][2][3][10] |
| Ethanol | ~2 mg/mL (Heating recommended) | Not Recommended | [3][10] | |
| Water | Insoluble or slightly soluble | Not Recommended | [10] |
Note: Always use fresh, anhydrous DMSO for the best results. The stability of the DMSO stock solution can vary; one source suggests it is stable for 6 months at -20°C.[4] For in vivo studies, specific formulations involving PEG300, Tween-80, and saline are required.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical workflow for its use in cell-based assays.
Caption: this compound inhibits Class IIa HDACs, preventing histone deacetylation and altering gene expression.
Caption: A standard workflow for assessing the effects of this compound on cultured cells.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 10. This compound | HDAC | TargetMol [targetmol.com]
- 11. apexbt.com [apexbt.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of T-box Brain Transcription Factor 1 (Tbr1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
T-box Brain Transcription Factor 1 (Tbr1) is a critical regulator of brain development, particularly in the formation of the cerebral cortex. As a transcription factor, Tbr1 binds to specific DNA sequences to control the expression of target genes, influencing neuronal migration, differentiation, and the establishment of neural circuits. Its misregulation has been implicated in neurodevelopmental disorders such as Autism Spectrum Disorder (ASD). Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of Tbr1 with its genomic targets, providing insights into its regulatory networks. These application notes provide a detailed protocol for performing ChIP-seq and ChIP-qPCR for Tbr1 in developing mouse cortical neurons.
Data Presentation
Table 1: Recommended Parameters for Tbr1 ChIP
| Parameter | Recommendation | Notes |
| Starting Material | 10-20 million cells | Sufficient for analyzing transcription factors.[1] |
| E15.5 mouse cortices | A developmental stage with high Tbr1 expression.[2] | |
| Antibody | Rabbit anti-Tbr1 (e.g., Abcam ab31940) | Previously validated for ChIP-qPCR and ChIP-seq.[2] |
| Antibody Concentration | 5-10 µg per IP | Optimal concentration should be determined empirically. |
| Chromatin Shearing | Sonication | Less prone to sequence bias compared to enzymatic digestion.[3] |
| Optimal Fragment Size | 200-500 bp for ChIP-qPCR | Provides good resolution for PCR-based analysis.[3] |
| 150-300 bp for ChIP-seq | Ideal for generating high-resolution sequencing data.[1][4] | |
| Expected DNA Yield | 5-25 ng from ~25 million cells | Yield can vary based on antibody quality and Tbr1 abundance.[5] |
Table 2: qPCR Primers for Tbr1 ChIP Validation
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Species |
| Tbr1 (Human) | TCACTGGAGGTTTCAAGGAGGC | TTTCTTGGCGCATCCAGTGAGC | Human |
| Fezf2 (Mouse) | (Primer sequences to be designed based on the specific genomic region of interest near the Tbr1 binding site) | (Primer sequences to be designed based on the specific genomic region of interest near the Tbr1 binding site) | Mouse |
| Auts2 (Mouse) | (Primer sequences to be designed based on the specific genomic region of interest near the Tbr1 binding site) | (Primer sequences to be designed based on the specific genomic region of interest near the Tbr1 binding site) | Mouse |
Signaling Pathways and Experimental Workflows
Tbr1 Regulatory Network in Cortical Development
Tbr1 plays a pivotal role in the developing neocortex by both activating and repressing target genes to control the identity and connectivity of neurons, particularly in layer 6.[6][7] It functions downstream of transcription factors like Pax6 and directly regulates genes implicated in ASD, such as Auts2.[7][8] Tbr1 also represses the expression of Fezf2, a key regulator of corticospinal motor neuron development. This intricate network of interactions underscores the importance of Tbr1 in establishing proper cortical architecture.
Figure 1: Tbr1 signaling in cortical development.
Chromatin Immunoprecipitation (ChIP) Workflow
The ChIP process involves cross-linking protein-DNA complexes, shearing the chromatin, immunoprecipitating the protein of interest, and analyzing the associated DNA.
References
- 1. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBR1 regulates autism risk genes in the developing neocortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SFARI | Elucidating the role of the autism risk gene Tbr1 in synaptic development in mice [sfari.org]
- 7. pnas.org [pnas.org]
- 8. TBR1 regulates autism risk genes in the developing neocortex [escholarship.org]
Tmp269: A Selective Class IIa HDAC Inhibitor for Protein Acetylation Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tmp269 is a potent and selective small-molecule inhibitor of class IIa histone deacetylases (HDACs), which play a crucial role in regulating protein acetylation.[1][2][3][4] This family of enzymes, consisting of HDAC4, HDAC5, HDAC7, and HDAC9, is involved in a myriad of cellular processes, including gene expression, cell cycle control, and apoptosis.[2][5][6] Unlike other classes of HDACs, class IIa enzymes possess a unique catalytic mechanism and substrate specificity, making them attractive targets for therapeutic intervention in various diseases, including cancer and neurological disorders.[7][8] this compound offers a valuable tool for dissecting the specific roles of class IIa HDACs in these processes and for exploring the therapeutic potential of selective HDAC inhibition.
Data Presentation
In Vitro Efficacy of this compound
| Target | IC50 (nM) | Assay Principle |
| HDAC4 | 157 | Deacetylation of a fluorogenic peptide substrate.[1][2][3] |
| HDAC5 | 97 | Deacetylation of a fluorogenic peptide substrate.[1][2][3] |
| HDAC7 | 43 | Deacetylation of a fluorogenic peptide substrate.[1][2][3] |
| HDAC9 | 23 | Deacetylation of a fluorogenic peptide substrate.[1][2][3] |
Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration | Observed Effect |
| MOLM-13 (AML) | Cell Viability | 25 µM | Significant reduction in cell proliferation.[6][9] |
| MOLM-13 (AML) | Apoptosis | 12.5 µM (in combination with venetoclax) | Increased apoptosis.[6][9] |
| SH-SY5Y (Neuroblastoma) | Neuroprotection | 0.1 - 1 µM | Protection against 6-OHDA-induced neurite injury.[10] |
| HEK-293T | Antiviral (RABV) | 10 - 20 µM | Inhibition of rabies virus replication.[5] |
In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Application | Observed Effect |
| Rat (Cerebral Ischemia) | 4 mg/kg (intraperitoneal) | Neuroprotection | Upregulation of histone H2A acetylation and neuroprotective effects.[7][11] |
| Rat (Parkinson's Disease Model) | 0.5 mg/kg/day (continuous infusion) | Neuroprotection | Reduced motor dysfunction and neurodegeneration.[8][10] |
| Mouse (Angiogenesis Model) | 15 mg/kg (subcutaneous, every other day) | Anti-angiogenesis | 76% inhibition of angiogenesis.[2] |
Experimental Protocols
Western Blot Analysis of Protein Acetylation
This protocol describes the detection of changes in protein acetylation in response to this compound treatment.
Materials:
-
This compound (stored as a stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors
-
Primary antibodies (e.g., anti-acetylated lysine, anti-HDAC5, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and transfer apparatus
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (CCK-8)
This protocol measures the effect of this compound on cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) solution
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 48 hours).[5]
-
CCK-8 Assay:
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]
Flow Cytometry Analysis of Apoptosis
This protocol quantifies apoptosis in cells treated with this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as desired.
-
Cell Harvesting: Collect both adherent and suspension cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Signaling Pathways and Mechanisms of Action
This compound and Autophagy Inhibition
This compound has been shown to inhibit autophagy, a cellular process involved in the degradation and recycling of cellular components.[5] This inhibition is associated with its antiviral effects, as some viruses utilize the autophagy machinery for their replication.[5]
Caption: this compound inhibits class IIa HDACs, leading to the suppression of autophagy and subsequent inhibition of viral replication.
This compound and Ribosomal Protein Downregulation
In acute myeloid leukemia (AML) cells, this compound treatment leads to the downregulation of several ribosomal proteins.[6][9][12] This effect is linked to its anti-proliferative and pro-apoptotic activities in these cancer cells.[6][9]
Caption: this compound-mediated inhibition of class IIa HDACs downregulates ribosomal protein expression, contributing to reduced cell proliferation and increased apoptosis.
This compound and Neuroprotection via BMP-Smad Signaling
In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by upregulating the bone morphogenetic protein 2 (BMP2) and activating the BMP-Smad signaling pathway.[8][10]
Caption: this compound promotes neuronal survival by inhibiting HDAC5, leading to increased BMP2 expression and activation of the pro-survival Smad signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | HDAC | TargetMol [targetmol.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 11. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Tmp269 Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the delivery of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor, in various animal models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of class IIa HDACs, with specific activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] By inhibiting these enzymes, this compound prevents the deacetylation of their target proteins, leading to downstream effects on gene expression and cellular function. This mechanism has shown therapeutic promise in models of neurological disorders, cancer, and kidney disease.[2][3][4][5]
Signaling Pathways
This compound modulates several key signaling pathways, contributing to its therapeutic effects.
Caption: this compound inhibits Class IIa HDACs, leading to increased histone acetylation and modulation of downstream signaling pathways.
In Vivo Delivery Methods and Protocols
The selection of a specific delivery method and dosage of this compound will depend on the animal model, the target organ, and the desired therapeutic effect. The following protocols have been compiled from published studies.
Table 1: Summary of this compound In Vivo Administration
| Animal Model | Condition | Administration Route | Dosage | Vehicle | Reference |
| Sprague-Dawley Rat | Cerebral Ischemia/Reperfusion | Intraperitoneal (IP) Injection | 1, 4, 10, 16 mg/kg | Not specified | [3][6] |
| Nude Mice | In vivo angiogenesis assay | Subcutaneous (SC) Injection | 15 mg/kg (every other day) | Not specified | [2] |
| Mice | Acute Kidney Injury (AKI) | Intraperitoneal (IP) Injection | 50 mg/kg (every 24h) | DMSO | [5] |
| Rat | Parkinson's Disease Model (6-OHDA) | Continuous Infusion (mini-osmotic pump) | 0.5 mg/kg/day | Not specified | [4][7] |
Protocol 1: Intraperitoneal (IP) Injection in Rodents
This protocol is suitable for systemic delivery of this compound and has been used in models of cerebral ischemia and acute kidney injury.[3][5][6]
Materials:
-
This compound powder
-
PEG300 (Polyethylene glycol 300)[1]
-
Tween 80[1]
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (e.g., 25-27 gauge)
-
Vortex mixer
-
Animal scale
Formulation Preparation (Example for a 10 mg/mL stock in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.[9]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
Working Solution Preparation (Example for a 5 mg/kg dose in a 25g mouse with an injection volume of 100 µL):
-
Calculate the required dose for the animal's body weight. (e.g., 5 mg/kg * 0.025 kg = 0.125 mg)
-
Prepare a fresh working solution on the day of injection. A common vehicle formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.[1]
-
To prepare 1 mL of this vehicle:
-
Add 50 µL of DMSO to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween 80 and mix well.
-
Add 500 µL of saline and mix well.
-
-
Dilute the this compound stock solution with the prepared vehicle to the final desired concentration for injection.
Administration Procedure:
-
Weigh the animal to determine the correct injection volume.
-
Properly restrain the animal. For mice, scruff the back of the neck to expose the abdomen. For rats, more secure restraint may be necessary.
-
Insert the needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate briefly to ensure no fluid is drawn back, indicating correct placement in the peritoneal cavity.
-
Inject the calculated volume of the this compound working solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
Caption: Workflow for Intraperitoneal Injection of this compound.
Protocol 2: Subcutaneous (SC) Injection in Mice
This method allows for a slower release of the compound compared to IP injection and has been utilized in cancer models.[2]
Materials:
-
Same as for IP injection.
Formulation and Working Solution Preparation:
-
Follow the same steps as for IP injection to prepare the this compound stock and working solutions. The vehicle composition may be adjusted based on tolerability and desired release kinetics.
Administration Procedure:
-
Weigh the animal.
-
Scruff the animal by pinching the loose skin over the shoulders. This will create a tent of skin.
-
Insert the needle into the base of the skin tent, parallel to the animal's back.
-
Aspirate to ensure the needle has not entered a blood vessel.
-
Inject the solution, which will form a small bleb under the skin.
-
Withdraw the needle and return the animal to its cage.
-
Monitor for any skin reactions at the injection site.
Protocol 3: Continuous Infusion via Mini-Osmotic Pump in Rats
This method provides sustained delivery of this compound, which is beneficial for maintaining stable plasma concentrations over an extended period. It has been used in a Parkinson's disease model.[4][7]
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, PEG)
-
Mini-osmotic pumps (e.g., Alzet)
-
Surgical instruments for implantation
-
Anesthesia and analgesics
-
Sutures or wound clips
Pump Preparation and Implantation (General Procedure - refer to pump manufacturer's instructions for specifics):
-
Prepare the this compound solution at the desired concentration based on the pump's flow rate and the target daily dose. The solution must be sterile-filtered.
-
Fill the mini-osmotic pump with the this compound solution according to the manufacturer's protocol.
-
Anesthetize the rat.
-
Shave and sterilize the surgical site (typically on the back, between the shoulder blades).
-
Make a small subcutaneous incision.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled mini-osmotic pump into the pocket.
-
Close the incision with sutures or wound clips.
-
Administer post-operative analgesics as required.
-
Monitor the animal for recovery from surgery and any signs of discomfort or infection.
Caption: Workflow for Continuous Infusion of this compound via Mini-Osmotic Pump.
Solubility and Formulation Notes
This compound is soluble in DMSO and DMF.[1][9] For in vivo applications, it is crucial to prepare a formulation that is well-tolerated by the animals. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other vehicles like PEG300, Tween 80, and saline to improve solubility and reduce potential toxicity from the solvent.[1] It is recommended to prepare fresh working solutions daily.[2]
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Follow all institutional guidelines for animal handling and care.
These protocols provide a foundation for the in vivo delivery of this compound. Researchers should optimize these methods for their specific experimental needs and animal models.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Class IIa histone deacetylase inhibition ameliorates acute kidney injury by suppressing renal tubular cell apoptosis and enhancing autophagy and proliferation [frontiersin.org]
- 6. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
- 8. This compound | HDAC | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Flow Cytometry Analysis after Tmp269 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tmp269 is a potent and selective small molecule inhibitor of class IIa histone deacetylases (HDACs), with specific activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1][2] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is implicated in various diseases, including cancer. This compound has demonstrated anti-proliferative and pro-apoptotic effects in cancer cells, particularly in acute myeloid leukemia (AML).[3][4][5] Flow cytometry is an indispensable tool for elucidating the cellular responses to this compound treatment, enabling precise quantification of apoptosis, cell cycle progression, and immune cell modulation.
These application notes provide detailed protocols for the analysis of cells treated with this compound using flow cytometry, focusing on key cellular processes affected by this inhibitor.
Mechanism of Action
This compound selectively inhibits class IIa HDACs, leading to an increase in the acetylation of their target proteins. This epigenetic modification alters gene expression, resulting in various cellular outcomes. In cancer cells, this compound treatment has been shown to downregulate ribosomal proteins and induce apoptosis, particularly when used in combination with other therapeutic agents like venetoclax.[3][4][5][6][7]
Data Presentation
The following tables summarize quantitative data on the effects of this compound treatment on apoptosis and cell proliferation in AML cell lines.
Table 1: Apoptosis in AML Cell Lines after this compound Treatment (24 hours)
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
| MOLM-13 | DMSO (Control) | ~90 | ~5 | ~5 |
| This compound (12.5 µM) | No significant change | No significant change | No significant change | |
| Venetoclax (25 nM) | ~75 | ~15 | ~10 | |
| This compound + Venetoclax | ~40 | ~30 | ~30 | |
| HL-60 | DMSO (Control) | ~95 | ~2 | ~3 |
| This compound (12.5 µM) | No significant change | No significant change | No significant change | |
| Venetoclax (25 nM) | ~80 | ~10 | ~10 | |
| This compound + Venetoclax | ~50 | ~25 | ~25 |
Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[3]
Table 2: Cell Proliferation of MOLM-13 Cells after this compound Treatment (48 hours)
| Treatment | Concentration (µM) | Relative Cell Number (Normalized to DMSO) |
| DMSO (Control) | - | 1.0 |
| This compound | 12.5 | ~0.8 |
| This compound | 25 | ~0.6 |
| This compound | 50 | ~0.4 |
Data is approximated from graphical representations in the cited literature and should be used for comparative purposes.[3]
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
This protocol is designed to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound and appropriate controls (e.g., vehicle-treated, untreated).
-
Annexin V-FITC (or other fluorochrome conjugate).
-
Propidium Iodide (PI) staining solution.
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Culture cells to the desired density and treat with this compound at various concentrations (e.g., 12.5 µM, 25 µM) for the desired time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet once with cold PBS and centrifuge again.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Viable cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells (due to membrane damage).
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases).
Materials:
-
Cells treated with this compound and appropriate controls.
-
Cold 70% Ethanol.
-
PBS.
-
PI staining solution (50 µg/mL PI in PBS).
-
RNase A (100 µg/mL).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Preparation and Fixation:
-
Treat cells with this compound as described in Protocol 1.
-
Harvest approximately 1-2 x 10^6 cells per sample by centrifugation.
-
Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge and decant the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate to exclude cell aggregates.
-
Acquire data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases using appropriate cell cycle analysis software.
-
Protocol 3: T-Cell Activation Marker Analysis
This protocol is for the analysis of early (CD69) and late (CD25) activation markers on T-cells.[8][9][10] Based on current literature, this compound has been shown to have no impact on the viability of human CD4+ T-cells at a concentration of 10 µM, suggesting it may not directly induce apoptosis in this cell type.[1][2] However, the effect on activation status requires direct experimental investigation.
Materials:
-
Isolated human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells.
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, PHA).
-
This compound.
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD69 (Early activation marker)
-
CD25 (Late activation marker)
-
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometry tubes.
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture PBMCs or purified T-cells in appropriate media.
-
Pre-treat cells with this compound (e.g., 10 µM) for a specified time (e.g., 1-2 hours) before stimulation.
-
Stimulate the cells with a T-cell activator (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies) for 24-48 hours. Include unstimulated and stimulated controls without this compound.
-
-
Staining:
-
Harvest the cells and wash them with FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer.
-
Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated optimal concentrations.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Identify CD4+ and CD8+ T-cell populations by gating on CD3+ cells.
-
Analyze the expression of CD69 and CD25 on both CD4+ and CD8+ T-cell populations.
-
Compare the percentage of activated T-cells and the mean fluorescence intensity (MFI) of the activation markers between the different treatment conditions.
-
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uni-salzburg.elsevierpure.com [uni-salzburg.elsevierpure.com]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Class IIA Histone Deacetylase... preview & related info | Mendeley [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis | Semantic Scholar [semanticscholar.org]
- 10. The Expression of Activation Markers CD25 and CD69 Increases during Biologic Treatment of Psoriasis [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Tmp269 not showing expected phenotype
Welcome to the technical support center for Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known mechanisms of action?
This compound is a potent and selective small molecule inhibitor of class IIa HDACs, specifically targeting HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its primary mechanism of action is the inhibition of the deacetylation of histone and non-histone proteins, which leads to alterations in gene expression and cellular processes.[2]
Q2: What are the expected phenotypes when using this compound?
Based on current research, the expected phenotypes and effects of this compound include:
-
Antiviral Activity: Inhibition of the replication of viruses such as Rabies Virus (RABV) and Lumpy Skin Disease Virus (LSDV).[3][4]
-
Anti-Cancer Effects: Anti-proliferative and pro-apoptotic effects on cancer cells, particularly in Acute Myeloid Leukemia (AML).[2][5][6]
-
Neuroprotection: Protective effects against neuronal damage in models of cerebral ischemia/reperfusion.[7][8]
-
Modulation of Cellular Pathways: Inhibition of autophagy and downregulation of ribosomal proteins.[2][3][9]
Troubleshooting Guide: this compound Not Showing Expected Phenotype
If you are not observing the expected phenotype in your experiments with this compound, consider the following potential issues and troubleshooting steps.
Problem 1: Lack of Antiviral Effect
Possible Causes:
-
Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit viral replication.
-
Timing of Treatment: The timing of this compound administration relative to viral infection may not be optimal.
-
Virus-Specific Factors: The specific virus being studied may not be sensitive to HDAC inhibition.
-
Cell Line Differences: The host cell line used may influence the antiviral efficacy of this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response study to determine the optimal concentration for inhibiting your virus of interest.
-
Vary Treatment Timing: Test the effect of adding this compound at different time points (pre-infection, during infection, post-infection).
-
Confirm Viral Sensitivity: Review the literature to see if HDAC inhibitors have been shown to be effective against your virus or viral family.
-
Consider Alternative Cell Lines: If possible, test the antiviral effect of this compound in different host cell lines.
Problem 2: No Anti-proliferative or Pro-apoptotic Effects on Cancer Cells
Possible Causes:
-
Cell Line Resistance: The cancer cell line being used may be resistant to the effects of this compound.
-
Incorrect Dosage: The concentration of this compound may not be sufficient to induce apoptosis or inhibit proliferation.
-
Assay Sensitivity: The assays used to measure proliferation (e.g., MTT, BrdU) or apoptosis (e.g., Annexin V, caspase activity) may not be sensitive enough.
-
Experimental Duration: The duration of the experiment may be too short to observe a significant effect.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a concentration-response experiment to identify the IC50 for your specific cell line.
-
Increase Treatment Duration: Extend the incubation time with this compound (e.g., 48-72 hours) to allow for effects on cell proliferation and apoptosis to manifest.
-
Use Multiple Assays: Employ orthogonal assays to confirm your findings (e.g., combine a metabolic assay with a direct cell counting method).
-
Verify Target Expression: Confirm that the target class IIa HDACs are expressed in your cancer cell line.
Problem 3: General Experimental Inconsistencies
Possible Causes:
-
Reagent Quality: The this compound compound may have degraded or be of insufficient purity.
-
Experimental Design: Flaws in the experimental setup, such as lack of appropriate controls, can lead to misleading results.[10]
-
Protein Expression Issues: If you are overexpressing a target protein, issues like codon mismatch, improper folding, or protein degradation can affect the outcome.
-
Cross-species Differences: Results from animal models may not always translate to human cells due to biological differences.[11]
Troubleshooting Steps:
-
Verify Reagent Integrity: Purchase this compound from a reputable supplier and handle it according to the manufacturer's instructions. Consider verifying its activity in a well-established positive control experiment.
-
Review Experimental Protocol: Ensure your experimental design includes positive and negative controls. Have a colleague review your protocol for any potential flaws.
-
Optimize Protein Expression: If applicable, optimize codon usage for your expression system and consider using lower temperatures or different host strains to improve protein folding and stability.[12][13]
-
Consider Model System: Be mindful of the limitations of your experimental model and how it might differ from the biological context of interest.
Quantitative Data Summary
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for HDAC4 | 157 nM | Insect cells | [1] |
| IC50 for HDAC5 | 97 nM | Insect cells | [1] |
| IC50 for HDAC7 | 43 nM | Insect cells | [1] |
| IC50 for HDAC9 | 23 nM | Insect cells | [1] |
| RABV Inhibition | Significant at 10 µM and 20 µM | HEK-293T | [3] |
| AML Cell Proliferation | Significant reduction at 25 µM | MOLM-13 | [5] |
| Neuroprotection | Improved neurological status at 4 mg/kg | Rat MCAO model | [8] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Assay
-
Cell Seeding: Seed host cells (e.g., HEK-293T) in a 24-well plate to achieve 80-90% confluency on the day of infection.
-
This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a predetermined time before, during, or after viral infection.
-
Viral Infection: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period appropriate for the virus's replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Replication: Measure viral replication using methods such as plaque assay, TCID50, or qPCR for viral nucleic acids.
Protocol 2: Cancer Cell Proliferation Assay (MTT)
-
Cell Seeding: Seed cancer cells (e.g., MOLM-13) in a 96-well plate at a density of 5,000-10,000 cells per well.
-
This compound Treatment: Add this compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Troubleshooting workflow for unexpected this compound phenotypes.
Caption: Simplified signaling pathways modulated by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 10. Clarifying the causes of consistent and inconsistent findings in genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug toxicity predicted by differences between preclinical models and humans | EurekAlert! [eurekalert.org]
- 12. neb.com [neb.com]
- 13. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Tmp269 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent and selective inhibitor of class IIa HDACs. Its primary targets are HDAC4, HDAC5, HDAC7, and HDAC9.[1] It does not significantly inhibit class I or class IIb HDACs at effective concentrations.[1]
Q2: What is the distinction between on-target and off-target effects?
-
On-target effects are the direct consequences of inhibiting the intended molecular target. For this compound, this means the downstream cellular changes resulting from the inhibition of class IIa HDACs. These can be complex and widespread, affecting various signaling pathways and cellular processes.
-
Off-target effects are caused by the interaction of a drug with a molecular target other than its intended one.[2][3] For this compound, this would involve binding to and modulating the activity of proteins that are not class IIa HDACs.
Q3: My cells are undergoing apoptosis after this compound treatment. Is this an off-target effect?
Increased apoptosis can be an on-target effect of this compound. Studies have shown that this compound can induce apoptosis, often in a dose-dependent manner, in various cell lines, including acute myeloid leukemia (AML) cells.[4][5] This is often associated with the cleavage of caspases-3, -8, -9, and PARP.[1] However, excessive or unexpected apoptosis could also be a sign of off-target toxicity. It is crucial to perform dose-response experiments and compare the apoptotic effect with known on-target markers.
Q4: I am observing changes in the MAPK/ERK and PI3K/Akt signaling pathways. Are these known effects of this compound?
Yes, modulation of these pathways has been associated with this compound treatment. For instance, this compound has been shown to be involved in the MAPK, PI3K-AKT, and AMPK signaling pathways.[6] In some contexts, this compound can suppress the activation of the MEK/ERK signaling pathway.[7] These effects are likely downstream consequences of class IIa HDAC inhibition.
Q5: this compound appears to be affecting autophagy in my experiments. Is this a documented effect?
This compound has been reported to inhibit autophagy, which can, in turn, affect processes like viral replication.[6] This is considered a downstream on-target effect. Researchers observing changes in autophagy should investigate the expression of key autophagy-related proteins.
Troubleshooting Guides
Issue 1: Unexpected or Excessive Cell Death
Possible Cause:
-
High concentration of this compound leading to on-target-mediated apoptosis.
-
Potential off-target cytotoxicity.
-
Cell line-specific sensitivity.
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment to determine the EC50 for apoptosis induction. Compare this with the IC50 for HDAC inhibition. A large discrepancy might suggest off-target effects.
-
Time-Course Experiment: Analyze apoptosis at different time points after this compound treatment to understand the kinetics of cell death.
-
Apoptosis Assay: Use flow cytometry with Annexin V and 7-AAD staining to distinguish between early and late apoptosis.[4]
-
Western Blot for Apoptosis Markers: Probe for cleaved caspases (3, 8, 9) and cleaved PARP to confirm the apoptotic pathway.[1]
-
Control Compound: Compare the effects of this compound with another class IIa HDAC inhibitor to see if the phenotype is consistent across compounds with the same primary target.
Issue 2: Unexplained Changes in a Signaling Pathway
Possible Cause:
-
Downstream on-target effect of class IIa HDAC inhibition.
-
Direct off-target interaction with a kinase or other signaling protein.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Perform a Western blot for acetylated histones (e.g., H3K9ac) or other known substrates of class IIa HDACs to confirm that this compound is inhibiting its intended targets at the concentrations used.
-
Phospho-Protein Analysis: Use Western blotting or phospho-protein arrays to systematically investigate changes in the phosphorylation status of key proteins in the observed signaling pathway.
-
Rescue Experiments: If a specific downstream effect is hypothesized to be due to on-target HDAC inhibition, attempt to rescue the phenotype by overexpressing a constitutively active form of a downstream effector.
-
Direct Target Engagement Assays: To definitively rule out direct off-target binding to a specific protein, consider using techniques like chemical proteomics or thermal proteome profiling.[8][9]
Issue 3: Discrepancy Between In Vitro and In-Cellulo Activity
Possible Cause:
-
Cell permeability and efflux of this compound.
-
Metabolism of this compound in cells.
-
Presence of co-factors or protein complexes in the cellular environment that alter drug binding.
Troubleshooting Steps:
-
Cellular Target Engagement Assays: Employ methods like the Cellular Thermal Shift Assay (CETSA) or NanoBRET to confirm that this compound is binding to its intended HDAC targets within the cell.[10]
-
Measure Intracellular Compound Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.
-
Time-Dependent Effects: Evaluate the effects of this compound over a longer time course to account for potential delays in cellular response.
Quantitative Data Summary
| Target | IC50 (nM) | Reference |
| HDAC4 | 157 | [1] |
| HDAC5 | 97 | [1] |
| HDAC7 | 43 | [1] |
| HDAC9 | 23 | [1] |
Experimental Protocols
Protocol 1: Apoptosis Assay using Annexin V/7-AAD Staining
-
Cell Treatment: Plate cells at the desired density and treat with various concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-eFluor 450 and 7-AAD staining solution according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be negative for both stains, early apoptotic cells will be Annexin V positive and 7-AAD negative, and late apoptotic/necrotic cells will be positive for both stains.[4]
Protocol 2: Proteomic Analysis of this compound-Treated Cells
-
Cell Culture and Treatment: Culture cells (e.g., MOLM-13) and treat with this compound (e.g., 12.5 µM) or DMSO for 24 hours.[4]
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells. Extract proteins and determine the protein concentration.
-
Sample Preparation: Perform protein digestion (e.g., with trypsin), followed by peptide cleanup and labeling (if using isotopic labeling for quantification).
-
LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant) for protein identification and quantification. Perform bioinformatics analysis (e.g., GO term enrichment, pathway analysis) on the differentially expressed proteins.[4]
Protocol 3: Investigating Signaling Pathway Activation by Western Blot
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and at the appropriate concentration. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-ERK, total ERK).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Logic for investigating unexpected phenotypes.
Caption: General experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
Tmp269 Technical Support Center: Troubleshooting Insolubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor. The following information is designed to address common challenges in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor aqueous solubility.[1] It is freely soluble in Dimethyl Sulfoxide (DMSO), with reported solubilities ranging from 50 mM to 194.35 mM.[2][3] It has limited solubility in ethanol (approximately 3.88 mM) and is considered insoluble or only slightly soluble in water.[2]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue due to the hydrophobic nature of this compound. To address this, consider the following:
-
Lower the final concentration: The precipitation is likely due to the concentration of this compound exceeding its solubility limit in the final aqueous buffer. Try using a lower final concentration in your experiment.
-
Increase the percentage of DMSO: While it's crucial to keep the final DMSO concentration low to avoid solvent effects on cells, a slight increase (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a pre-warmed buffer: Gently warming your aqueous buffer before adding the this compound stock solution can sometimes help improve solubility. Ensure the temperature is compatible with your experimental system.
-
Vortex immediately after dilution: To ensure rapid and uniform dispersion, vortex the solution immediately after adding the this compound stock to the aqueous buffer.
Q3: Can I use sonication or heating to dissolve this compound?
A3: Yes, sonication and gentle heating are recommended methods to aid in the dissolution of this compound, particularly when preparing stock solutions in DMSO or ethanol.[2] When heating, be cautious and avoid excessive temperatures that could lead to degradation of the compound.
Q4: Are there alternative solvents or formulations to improve this compound solubility for in vivo studies?
A4: For in vivo applications, a co-solvent system is often necessary. A commonly used formulation involves a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1][2] This combination helps to create a stable vehicle for administration. It is recommended to prepare these formulations fresh before each use.
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 93 - 100 | 180.75 - 194.35 | Sonication is recommended. Use fresh, moisture-free DMSO.[2] |
| Ethanol | 2 | 3.88 | Heating is recommended.[2] |
| Water | < 1 | Insoluble or slightly soluble | |
| DMF | 25 | ~48.6 | |
| DMF:PBS (pH 7.2) (1:3) | 0.25 | ~0.49 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 514.52 g/mol ), you will need 194.35 µL of DMSO to make a 10 mM stock solution.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (e.g., 37°C) can also be applied.
-
Visually inspect the solution to ensure there are no visible particles. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol 2: Formulation of this compound for In Vivo Administration
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Sterile Saline or PBS
-
Sterile tubes
Procedure:
This protocol is an example, and the final concentrations and volumes may need to be optimized for your specific experimental needs.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube. A common ratio is 10% DMSO and 40% PEG300 of the final volume. Mix well by vortexing until the solution is clear.
-
Add Tween 80 to the mixture. A typical final concentration is 5%. Vortex again until the solution is homogenous.
-
Slowly add the sterile saline or PBS to reach the final desired volume (typically making up the remaining 45%). Mix thoroughly.
-
The final solution should be clear. If any precipitation occurs, the formulation may need to be adjusted. It is recommended to use this formulation immediately after preparation.
Visual Guides
This compound Mechanism of Action
Caption: this compound inhibits Class IIa HDACs, leading to changes in gene expression.
Troubleshooting Workflow for this compound Insolubility
References
How to minimize Tmp269 toxicity in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Tmp269 toxicity in cellular experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving this compound.
1. Cell Viability and Toxicity
-
Question: My cells are showing high levels of toxicity after this compound treatment. What are the possible causes and solutions?
Answer: High toxicity can result from several factors. Here's a troubleshooting guide:
-
Inappropriate Concentration: this compound's cytotoxic effects are concentration-dependent. While it exhibits low cytotoxicity at concentrations effective for its therapeutic actions (e.g., 10-20 µM in HEK-293T cells), higher concentrations can induce apoptosis and reduce cell viability[1]. For instance, in MOLM-13 acute myeloid leukemia (AML) cells, anti-proliferative effects are significant at 25 µM, with cytotoxic effects observed at 50 µM[2].
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration (e.g., 1 µM) and titrate up to a concentration where toxicity is observed.
-
-
Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤ 0.1%). Prepare a high-concentration stock solution of this compound in DMSO, so that only a small volume is needed for your final working concentration. Always include a vehicle control (medium with the same concentration of DMSO as the this compound-treated wells) in your experiments to account for any solvent-induced toxicity.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. For example, some cancer cell lines may be more susceptible to its anti-proliferative and pro-apoptotic effects[2][3].
-
Solution: Consult the literature for reported cytotoxic concentrations of this compound in your cell line or a similar one. If this information is unavailable, a thorough dose-response study is crucial.
-
-
-
Question: How can I accurately assess this compound-induced cytotoxicity?
Answer: Several assays can be used to measure cell viability and cytotoxicity. It is often recommended to use multiple assays to confirm results.
-
Metabolic Assays (MTT, CCK-8): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Membrane Integrity Assays (LDH Release): The lactate dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium, indicating compromised cell membrane integrity.
-
Apoptosis Assays (Annexin V/7-AAD Staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis at higher concentrations, characterized by the cleavage of caspases-3, -8, -9, and PARP[3].
-
2. This compound Preparation and Handling
-
Question: What is the best way to prepare a this compound stock solution?
Answer: this compound is soluble in DMSO. To prepare a stock solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot and dilute it in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is minimal.
-
-
Question: I'm observing precipitation of this compound in my culture medium. What should I do?
Answer: Precipitation can occur if the final concentration of this compound exceeds its solubility in the aqueous culture medium or if the DMSO concentration is too low to maintain its solubility.
-
Solution:
-
Ensure your stock solution is fully dissolved before diluting it in the medium.
-
When diluting, add the this compound stock solution to the medium and mix immediately and thoroughly.
-
Avoid preparing large volumes of working solutions that will be stored for extended periods, as the compound may precipitate out over time. Prepare fresh dilutions for each experiment.
-
-
Data Presentation
Table 1: Cytotoxic Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Cell Proliferation | 25 µM | Significant reduction in proliferation | [2] |
| LDH Release | 50 µM | Cytotoxic effects observed | [2] | ||
| Apoptosis (Annexin V/7-AAD) | 25 µM & 50 µM | Induction of early and late apoptosis | [2] | ||
| HL-60 | Acute Promyelocytic Leukemia | Apoptosis (Annexin V/7-AAD) | 12.5 µM | No significant apoptosis alone | [2] |
| HEK-293T | Human Embryonic Kidney | CCK-8 | 10 µM & 20 µM | Low cytotoxicity | [1] |
| CCK-8 | 30 µM | Obvious cell death | [1] | ||
| Multiple Myeloma (MM) Cell Lines | Multiple Myeloma | Cytotoxicity | IC50: 22-38 µM | Dose-dependent cytotoxicity | |
| Urothelial Carcinoma Cell Lines | Urothelial Carcinoma | MTT & Live/Dead Assay | >10 µM | Effective concentrations | [4] |
| Human CD4+ T cells | T-lymphocyte | Mitochondrial Activity/Viability | 10 µM | No impact | [3][5] |
| SH-SY5Y | Neuroblastoma | Cell Viability | 0.1 µM & 1 µM | No effect on cell viability | [6] |
Experimental Protocols
1. CCK-8 Cell Viability Assay
This protocol is adapted from methodologies used to assess this compound cytotoxicity[1].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
2. LDH Cytotoxicity Assay
This protocol is based on the principles of LDH release assays mentioned in the literature for this compound[2].
-
Cell Seeding and Treatment: Follow steps 1-3 of the CCK-8 protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Solution: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
3. Annexin V/7-AAD Apoptosis Assay
This protocol is based on the methodology used to assess this compound-induced apoptosis[2].
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as desired.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of 7-AAD.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Overview of signaling pathways affected by this compound.
Caption: this compound-mediated inhibition of the autophagy pathway.
Caption: this compound's potential influence on the MEK/ERK signaling pathway.
References
- 1. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. TMP-269 prevents neuronal damage in PD models | BioWorld [bioworld.com]
Tmp269 dose-response curve troubleshooting
Welcome to the technical support center for Tmp269, a selective Class IIa Histone Deacetylase (HDAC) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent and selective, cell-permeable small molecule inhibitor of Class IIa Histone Deacetylases (HDACs).[1] It specifically targets HDAC4, HDAC5, HDAC7, and HDAC9.[2][3][4] Its unique trifluoromethyloxadiazole (TFMO) group binds to the zinc ion in the enzyme's active site in a non-chelating manner, which contributes to its high selectivity over other HDAC classes.[1]
Q2: What are the primary applications of this compound? A2: this compound is used in a variety of research areas, including:
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Oncology: Investigating anti-proliferative and pro-apoptotic effects in cancers like Acute Myeloid Leukemia (AML).[5]
-
Neuroscience: Studying neuroprotective effects in models of cerebral ischemia/reperfusion injury.[6][7]
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Immunology and Inflammation: Examining its role in modulating inflammatory responses and improving endothelial barrier function.[8][9]
-
Virology: Assessing its ability to suppress the replication of certain viruses.[4][10]
Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically supplied as a powder. For in vitro experiments, prepare a high-concentration stock solution in fresh, anhydrous DMSO (e.g., 10-100 mM).[2] Store the stock solution in small aliquots at -20°C for up to one year or at -80°C for up to two years to minimize freeze-thaw cycles.[3] For in vivo studies, specific formulations with co-solvents like PEG300 and Tween-80 are often required.[3]
Q4: What are the typical IC50 values for this compound? A4: The inhibitory potency of this compound is highest for Class IIa HDACs. The reported IC50 values can vary slightly between studies but are generally in the nanomolar range.
| HDAC Isoform | IC50 Value Range (nM) | Citations |
| HDAC4 | 126 - 157 | [1][2][3][11] |
| HDAC5 | 80 - 97 | [1][2][3][11] |
| HDAC7 | 36 - 43 | [1][2][3][11] |
| HDAC9 | 19 - 23 | [1][2][3][11] |
| Other HDACs | > 2,000 (weak/no activity) | [1] |
Dose-Response Curve Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound in both biochemical and cell-based assays.
Issue 1: No or Very Weak Inhibition Observed
Q: I'm not seeing any significant inhibition of my target, even at high concentrations of this compound. What could be wrong?
A: This is a common issue that can stem from several factors related to the assay setup or the compound itself.
Potential Causes & Solutions:
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Inappropriate Assay Substrate: this compound's targets, Class IIa HDACs, have a different substrate specificity than Class I or IIb HDACs.
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High Substrate Concentration: In any enzyme assay, an excessively high concentration of the substrate can outcompete the inhibitor, leading to an artificially high IC50 value or a complete lack of observed inhibition.
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Solution: Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration at or below the Km value. This ensures the assay is sensitive to competitive inhibition.
-
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Degraded or Inactive Compound: Improper storage or handling can lead to the degradation of this compound.
-
Solution: Use a fresh aliquot of your this compound stock solution. If the problem persists, purchase a new batch of the compound and confirm its purity and identity if possible. Store stock solutions as recommended (-20°C or -80°C).[3]
-
-
Incorrect Enzyme: Verify that the recombinant HDAC enzyme you are using is indeed a Class IIa member (HDAC4, 5, 7, or 9) and that it is catalytically active.
-
Solution: Run a positive control with a known, potent inhibitor for your specific enzyme. Check the enzyme's datasheet for activity specifications and storage conditions.
-
Issue 2: Poor Curve Fit or High Data Variability (Large Error Bars)
Q: My dose-response data points are scattered, and I can't get a good sigmoidal curve fit. Why is this happening?
A: High variability can obscure the true dose-response relationship. The source is often technical inconsistency or suboptimal assay conditions.
Potential Causes & Solutions:
-
Inconsistent Cell Seeding (Cell-Based Assays): Uneven cell numbers across wells is a major source of variability in cell-based assays.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Use a well-calibrated multichannel pipette or an automated cell dispenser. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS/media.
-
-
Compound Precipitation: this compound, like many small molecules, can precipitate out of aqueous assay buffer, especially at higher concentrations.
-
Solution: Observe your wells under a microscope for signs of precipitation. Lower the final DMSO concentration in your assay (typically ≤0.5%). Prepare intermediate dilutions in assay medium rather than making large dilution steps directly from a high-concentration DMSO stock.
-
-
Insufficient Incubation Time: The inhibitor may require more time to engage the target and elicit a biological response.
-
Assay Signal Instability: In kinetic or endpoint assays, the timing of the readout is critical.
-
Solution: For assays with developing signals (e.g., fluorescence or luminescence), ensure you are reading all plates at a consistent time point after adding the developing reagent. Check the assay kit's instructions for the recommended signal stability window.
-
Issue 3: Unexpected Cell Toxicity at Low Concentrations
Q: I'm observing significant cell death at concentrations where I expect to see specific inhibitory effects, not general toxicity. What should I do?
A: Distinguishing specific, on-target effects from off-target cytotoxicity is crucial for interpreting your results.
Potential Causes & Solutions:
-
High DMSO Concentration: The vehicle (DMSO) can be toxic to cells, especially sensitive cell lines.
-
Solution: Ensure the final DMSO concentration is consistent across all wells (including untreated controls) and is at a non-toxic level (typically <0.5%). Run a vehicle-only control curve to assess the toxicity of the DMSO itself.
-
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Cell Line Sensitivity: Some cell lines may be exquisitely sensitive to the inhibition of Class IIa HDACs or may exhibit off-target sensitivities.
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Solution: Perform a cytotoxicity assay (e.g., LDH release or a live/dead stain) in parallel with your functional assay. This will help you define a non-toxic concentration range for your experiments. Studies have shown that this compound can induce apoptosis in some cancer cell lines.[3][5] In other contexts, concentrations up to 20 µM have been used without significant cytotoxicity.[4]
-
-
Contaminated Compound: The this compound powder or stock solution could be contaminated with a toxic substance.
-
Solution: Test a new, independently sourced lot of this compound.
-
Experimental Protocols
Protocol 1: In Vitro Fluorometric HDAC Activity Assay
This protocol provides a general framework for measuring the dose-response of this compound against a recombinant Class IIa HDAC enzyme.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA.
-
HDAC Enzyme: Recombinant human HDAC4, 5, 7, or 9 diluted in Assay Buffer.
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Substrate: Boc-Lys(TFA)-AMC diluted in Assay Buffer (e.g., to 2x final concentration).
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This compound Dilution Series: Perform a serial dilution of this compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 mM).[2][3] Then, dilute these DMSO stocks into Assay Buffer.
-
Developer Solution: Trichostatin A (a pan-HDAC inhibitor to stop the reaction) and trypsin in developer buffer.
-
-
Assay Procedure (96-well or 384-well plate):
-
Add 5 µL of diluted this compound or vehicle control (Assay Buffer with equivalent DMSO concentration) to each well.
-
Add 10 µL of diluted HDAC enzyme to each well.
-
Incubate for 15 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the substrate solution.
-
Incubate the plate for 60-120 minutes at 30°C.[2]
-
Stop the reaction by adding 25 µL of Developer Solution.
-
Incubate for 20 minutes at 30°C to allow trypsin to cleave the deacetylated substrate, releasing the fluorophore (AMC).
-
Read the fluorescence on a plate reader (Excitation: ~355 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data: Set the average of the vehicle-only wells as 100% activity and the average of the highest this compound concentration wells as 0% activity.
-
Plot the normalized percent inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Proliferation Assay (e.g., using a WST-1 or similar reagent)
This protocol measures the effect of this compound on the proliferation of a cancer cell line, such as the AML cell line MOLM-13.[5]
-
Cell Plating:
-
Harvest and count cells, ensuring high viability (>95%).
-
Resuspend cells in complete culture medium to the desired density.
-
Plate 90 µL of the cell suspension into each well of a 96-well tissue culture-treated plate.
-
Incubate for 4-24 hours to allow cells to recover.
-
-
Compound Treatment:
-
Prepare a 10x working solution dilution series of this compound in complete culture medium from your DMSO stocks. Ensure the DMSO concentration is consistent in all 10x solutions.
-
Add 10 µL of the 10x this compound dilutions (or vehicle control) to the appropriate wells. The final DMSO concentration should be ≤0.5%.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[2][5]
-
-
Viability/Proliferation Measurement:
-
Add 10 µL of a metabolic assay reagent (e.g., WST-1, MTS, or a resazurin-based reagent) to each well.
-
Incubate for 1-4 hours at 37°C, or as recommended by the manufacturer.
-
Read the absorbance or fluorescence on a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (media-only wells).
-
Normalize the data: Set the average of the vehicle-treated wells as 100% proliferation and the background as 0%.
-
Plot the normalized percent proliferation against the log of the this compound concentration and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
Caption: this compound inhibits Class IIa HDACs, preventing histone deacetylation and promoting gene expression.
References
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 5. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Inhibition of Class IIa HDACs improves endothelial barrier function in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
Technical Support Center: Overcoming Tmp269 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential resistance to the selective class IIa histone deacetylase (HDAC) inhibitor, Tmp269, in their cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of class IIa histone deacetylases (HDACs), with specific activity against HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its primary mechanism of action is to prevent the removal of acetyl groups from histone and non-histone proteins, leading to an accumulation of acetylated proteins. This can alter gene expression and affect various cellular processes, including cell cycle progression, differentiation, and apoptosis.[2][3]
Q2: What are the typical IC50 values for this compound in sensitive cell lines?
A2: The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and the assay conditions. Reported IC50 values for its enzymatic activity are in the nanomolar range, while cellular assays often show effects at low micromolar concentrations. For example, in some leukemia cell lines, the IC50 has been observed to be around 20 µM.[4]
Q3: My cells seem to be less responsive to this compound than expected. What could be the reason?
A3: Reduced sensitivity to this compound can be due to several factors, including:
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Suboptimal experimental conditions: Incorrect dosage, instability of the compound, or issues with the cell culture.
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Intrinsic resistance: The cell line may naturally have a low sensitivity to class IIa HDAC inhibitors.
-
Acquired resistance: Prolonged exposure to the drug may have led to the selection of a resistant cell population.
Q4: What are the known mechanisms of resistance to HDAC inhibitors?
A4: While specific resistance mechanisms to this compound are not yet well-documented, general mechanisms of resistance to HDAC inhibitors include:
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Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can pump the drug out of the cell.
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Activation of pro-survival signaling pathways: Upregulation of pathways like PI3K/Akt/mTOR can counteract the pro-apoptotic effects of HDAC inhibition.
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Alterations in apoptosis regulation: Changes in the expression of pro- and anti-apoptotic proteins of the Bcl-2 family can make cells more resistant to cell death.
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Upregulation of other HDACs: Cells might compensate for the inhibition of class IIa HDACs by upregulating other HDAC family members.
Troubleshooting Guide for this compound Resistance
This guide provides a step-by-step approach to identifying and potentially overcoming resistance to this compound in your cell line models.
Problem 1: Decreased Cell Death or Proliferation Inhibition Upon this compound Treatment
Possible Cause 1: Development of Acquired Resistance
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response experiment using a cell viability assay (e.g., MTT assay) to compare the IC50 value of your current cell line with that of the parental, untreated cell line. A significant increase in the IC50 value suggests acquired resistance.
-
Investigate Common Resistance Mechanisms:
-
ABC Transporter Overexpression: Analyze the protein expression of key ABC transporters like ABCB1 (P-glycoprotein) using Western blotting. An increased level in the resistant cells is a strong indicator of this mechanism.
-
PI3K/Akt Pathway Activation: Assess the phosphorylation status of key proteins in the PI3K/Akt pathway (e.g., p-Akt, p-mTOR) via Western blotting. Increased phosphorylation in resistant cells suggests the activation of this pro-survival pathway.
-
Altered Bcl-2 Family Protein Expression: Profile the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins. An increased ratio of anti- to pro-apoptotic proteins can confer resistance.
-
-
Consider Combination Therapies:
-
ABC Transporter Inhibitors: If ABC transporter overexpression is confirmed, consider co-treatment with a known inhibitor (e.g., verapamil, cyclosporin A) to see if sensitivity to this compound is restored.
-
PI3K/Akt Pathway Inhibitors: If this pathway is activated, a combination of this compound with a PI3K or Akt inhibitor (e.g., LY294002, MK-2206) may be effective.
-
Bcl-2 Family Inhibitors: Given that this compound can have additive apoptotic effects with Bcl-2 inhibitors like venetoclax in sensitive cells, this combination is a promising strategy to explore in resistant cells.[3]
-
Workflow for Investigating this compound Resistance
Caption: A logical workflow for troubleshooting and overcoming this compound resistance.
Data Presentation
Table 1: this compound IC50 Values in Selected Cancer Cell Lines (Hypothetical Data for Resistant Lines)
| Cell Line | Cancer Type | This compound IC50 (Sensitive) | Hypothetical this compound IC50 (Resistant) | Fold Resistance |
| MOLM-13 | Acute Myeloid Leukemia | ~20 µM[4] | >100 µM | >5-fold |
| HL-60 | Acute Myeloid Leukemia | ~25 µM | >120 µM | >4.8-fold |
| MCF-7 | Breast Cancer | Not widely reported | - | - |
| Urothelial Carcinoma Lines | Bladder Cancer | >10 µM[5] | - | - |
Note: Data for resistant cell lines is hypothetical and for illustrative purposes, as specific this compound-resistant lines have not been extensively characterized in the literature.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol is adapted from general methods for creating drug-resistant cell lines.[6][7]
-
Determine the initial IC50: Culture the parental cell line and determine the IC50 of this compound using an MTT assay.
-
Initial Exposure: Treat the parental cells with this compound at a concentration equal to the IC50.
-
Culture and Recovery: Maintain the cells in the this compound-containing medium. The majority of cells will die. Allow the surviving cells to recover and repopulate the culture vessel.
-
Stepwise Dose Escalation: Once the cells are growing steadily, increase the concentration of this compound in the medium by 1.5- to 2-fold.
-
Repeat: Repeat steps 3 and 4, gradually increasing the this compound concentration over several months.
-
Characterization: Periodically, perform MTT assays to determine the new IC50 and calculate the fold-resistance compared to the parental line. A resistant line is typically considered established when it can proliferate in a concentration of this compound that is significantly higher than the initial IC50.
Protocol 2: Western Blot Analysis for ABCB1, p-Akt, and Bcl-2 Family Proteins
-
Protein Extraction: Lyse both parental and this compound-resistant cells to extract total protein. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for ABCB1, phospho-Akt (Ser473), Akt, Bcl-2, and Bax overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare the protein expression levels between the sensitive and resistant cells.
Signaling Pathway Diagrams
ABC Transporter-Mediated Drug Efflux
Caption: Upregulation of ABC transporters leads to increased efflux of this compound.
PI3K/Akt Pro-Survival Pathway Activation
Caption: Activation of the PI3K/Akt pathway promotes cell survival, counteracting this compound.
Bcl-2 Family-Mediated Apoptosis Resistance
Caption: Overexpression of anti-apoptotic Bcl-2 family proteins inhibits apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Paclitaxel resistance is associated with switch from apoptotic to autophagic cell death in MCF-7 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Tmp269 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of class IIa HDACs.[1] Its primary mechanism of action is to block the catalytic activity of HDAC4, HDAC5, HDAC7, and HDAC9, leading to an increase in the acetylation of their substrate proteins.[1] this compound does not significantly inhibit class I or class IIb HDACs, such as HDACs 1, 2, 3, 6, 8, 10, and 11, making it a valuable tool for studying the specific roles of class IIa HDACs.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to modulate several key signaling pathways, including:
-
MAPK/ERK Pathway: this compound can influence the phosphorylation of ERK1/2.[3]
-
PI3K-Akt Signaling Pathway: This pathway is implicated in the cellular response to this compound.[4]
-
Autophagy: this compound can inhibit the autophagy process.[4]
-
G protein-coupled receptor/PKD1 activation: this compound can prevent cell cycle progression, DNA synthesis, and proliferation induced by this pathway.[1][2]
Q3: How should I prepare and store this compound solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[5] For long-term storage, it is recommended to store the powder at -20°C for up to three years and the DMSO stock solution at -80°C for up to one year.[5] When preparing working solutions, it is crucial to use fresh, anhydrous DMSO as moisture can reduce its solubility.[2]
Q4: What are the recommended working concentrations for this compound in cell-based assays?
A4: The optimal working concentration of this compound will vary depending on the cell type and the specific experimental goals. However, concentrations in the range of 10 µM to 25 µM have been shown to be effective in various cell-based assays, such as inhibiting rabies virus replication and inducing effects in acute myeloid leukemia (AML) cells.[4][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.
Troubleshooting Guide
Issue 1: No observable effect of this compound in my experiment.
-
Possible Cause 1: Incorrect preparation or storage of this compound.
-
Solution: Ensure that this compound was dissolved in high-quality, anhydrous DMSO and stored under the recommended conditions.[2] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from the stock solution for each experiment.
-
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.
-
-
Possible Cause 3: Cell line is not sensitive to class IIa HDAC inhibition.
-
Solution: Confirm the expression of class IIa HDACs (HDAC4, 5, 7, 9) in your cell line. As a positive control, you can use a cell line known to be responsive to this compound or other class IIa HDAC inhibitors.
-
Issue 2: High background or non-specific effects in Western blot analysis.
-
Possible Cause 1: Antibody issues.
-
Solution: Ensure your primary and secondary antibodies are validated for the intended application and used at the recommended dilutions. Run appropriate antibody controls, such as isotype controls or secondary antibody-only controls.
-
-
Possible Cause 2: Sub-optimal blocking or washing steps.
-
Solution: Optimize blocking conditions by trying different blocking agents (e.g., BSA, non-fat milk) and incubation times. Increase the number and duration of wash steps to remove non-specific antibody binding.
-
-
Possible Cause 3: Off-target effects of this compound.
-
Solution: While this compound is selective, off-target effects can occur at high concentrations.[7] Use the lowest effective concentration determined from your dose-response studies. Include a negative control (vehicle-treated cells) and consider using a structurally different class IIa HDAC inhibitor as a comparator.
-
Issue 3: Inconsistent results in cell viability assays.
-
Possible Cause 1: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension and proper mixing before and during cell plating to achieve a uniform cell density across all wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile media or PBS.
-
-
Possible Cause 3: Interference of this compound or DMSO with the assay chemistry.
-
Solution: Run a control with media, this compound, and the viability assay reagent (without cells) to check for any direct chemical reactions that may affect the readout. Ensure the final DMSO concentration is consistent across all wells and is below a level that causes cytotoxicity (typically <0.5%).
-
Data Presentation
Table 1: this compound Inhibitory Concentrations (IC50)
| HDAC Isoform | IC50 (nM) |
| HDAC4 | 157 |
| HDAC5 | 97 |
| HDAC7 | 43 |
| HDAC9 | 23 |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Experimental Protocols
1. Western Blot Analysis to Confirm this compound Activity
-
Objective: To detect changes in the expression of proteins downstream of class IIa HDACs.
-
Methodology:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO (vehicle control) for the determined incubation period.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against a known downstream target of class IIa HDACs (e.g., tissue kallikrein, acetyl-H2A) overnight at 4°C.[8] Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
2. Cell Viability Assay (MTT)
-
Objective: To assess the effect of this compound on cell proliferation and cytotoxicity.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound or DMSO control for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Tmp269 and Serum Protein Binding Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential interference from Tmp269 in serum protein binding experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), with IC50 values of 157 nM, 97 nM, 43 nM, and 23 nM for HDAC4, HDAC5, HDAC7, and HDAC9, respectively.[1] Its primary mechanism involves binding to the zinc-containing active site of these enzymes, which prevents the deacetylation of histone and non-histone protein substrates. This inhibition can lead to alterations in gene expression and impact various cellular signaling pathways.
Q2: Are there any known issues with this compound interfering with serum protein binding assays?
Currently, there is no direct evidence in the scientific literature specifically documenting interference of this compound with serum protein binding assays. However, based on its physicochemical properties and general principles of drug-protein interactions, potential for interference exists and should be considered during experimental design and data interpretation.
Q3: What are the known physicochemical properties of this compound that might be relevant to protein binding studies?
One of the key properties of this compound is its poor aqueous solubility.[2] This characteristic can be a significant factor in experimental variability and potential artifacts in in vitro assays, including those for serum protein binding.
Q4: How might this compound theoretically interfere with serum protein binding assays?
Potential mechanisms of interference, while not empirically demonstrated for this compound, can be inferred:
-
Precipitation: Due to its low solubility, this compound may precipitate out of solution at higher concentrations, leading to inaccurate measurements of free versus bound drug.
-
Non-specific Binding: The compound might non-specifically adhere to assay components, such as ultrafiltration membranes or dialysis tubing, leading to an overestimation of protein binding.
-
Alteration of Protein Expression/Modification: As an HDAC inhibitor, this compound can modulate gene expression, which could theoretically alter the levels or post-translational modifications of serum proteins over a longer incubation period, although this is a less likely cause for acute interference in a standard binding assay.[3][4][5][6][7]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in this compound Serum Protein Binding Data
| Possible Cause | Troubleshooting Step |
| This compound Precipitation | - Visually inspect assay solutions for any signs of precipitation. - Determine the solubility of this compound in your specific assay buffer and ensure working concentrations are well below the solubility limit. - Consider using a co-solvent like DMSO, but keep the final concentration minimal and consistent across all samples to avoid solvent-induced artifacts. |
| Inconsistent Pipetting of this compound Stock | - Ensure complete dissolution of this compound in the stock solvent before preparing working solutions. - Use calibrated pipettes and proper pipetting techniques, especially with viscous stock solutions. |
| Equilibrium Not Reached | - Optimize the incubation time for your specific assay (e.g., equilibrium dialysis, ultrafiltration) to ensure equilibrium is achieved. This can be determined by measuring binding at multiple time points. |
Issue 2: Unexpectedly High Percentage of this compound Bound to Serum Proteins
| Possible Cause | Troubleshooting Step |
| Non-specific Binding to Assay Apparatus | - Perform a control experiment without serum proteins to quantify the extent of this compound binding to the apparatus (e.g., ultrafiltration membrane, dialysis device).[8][9] - If non-specific binding is high, consider pre-treating the apparatus with a blocking agent or using a different type of membrane or device. |
| This compound Aggregation | - Aggregates may be retained by the membrane in ultrafiltration, leading to an overestimation of binding. - Use dynamic light scattering (DLS) to check for the presence of aggregates in your this compound stock and working solutions. - If aggregation is suspected, consider filtration of the stock solution or the use of a small amount of a non-interfering surfactant. |
| Co-precipitation with Serum Proteins | - If this compound precipitates, it may be pelleted with the protein fraction during separation steps, artificially inflating the bound fraction. - Re-evaluate the solubility of this compound under your assay conditions. |
Issue 3: Discrepancies Between Different Protein Binding Assay Methods
| Possible Cause | Troubleshooting Step |
| Method-Specific Artifacts | - Different methods (e.g., equilibrium dialysis vs. ultrafiltration) have different potential artifacts. For example, ultrafiltration can be affected by membrane polarization and non-specific binding, while equilibrium dialysis can be influenced by changes in sample volume due to osmosis.[10][11][12] - Carefully validate each method and understand its limitations. |
| Impact of Assay Conditions | - Ensure that pH, temperature, and buffer composition are identical between the different assay methods being compared. - The free fraction of a drug can be sensitive to minor variations in these parameters. |
Quantitative Data Summary
As no specific experimental data on this compound serum protein binding is publicly available, the following tables present hypothetical data to illustrate how results could be structured and what might be observed in a troubleshooting scenario.
Table 1: Hypothetical Serum Protein Binding of this compound Determined by Equilibrium Dialysis
| This compound Concentration (µM) | % Bound (Mean ± SD, n=3) | % Recovery (Mean ± SD, n=3) |
| 1 | 85.2 ± 2.1 | 98.5 ± 1.5 |
| 10 | 88.9 ± 3.5 | 95.1 ± 2.8 |
| 50 | 92.5 ± 7.8 (High Variability) | 82.3 ± 9.2 (Low Recovery) |
Note: The hypothetical increase in variability and decrease in recovery at higher concentrations could suggest solubility issues.
Table 2: Troubleshooting Non-Specific Binding of this compound (10 µM)
| Assay Condition | % this compound Associated with Apparatus (Mean ± SD, n=3) |
| Standard Ultrafiltration Device | 15.6 ± 2.9 |
| Pre-treated Ultrafiltration Device | 4.2 ± 1.1 |
| Equilibrium Dialysis Apparatus | 2.5 ± 0.8 |
Note: This hypothetical data illustrates how a pre-treatment step or a different assay format could reduce non-specific binding.
Experimental Protocols
Protocol 1: Equilibrium Dialysis for this compound Serum Protein Binding
-
Preparation of Dialysis Membranes: Hydrate dialysis membranes (e.g., 10 kDa MWCO) in the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) according to the manufacturer's instructions.
-
Sample Preparation: Prepare a solution of this compound in serum (human or other species) at the desired concentrations. Also, prepare a corresponding protein-free buffer solution of this compound for recovery assessment.
-
Dialysis Setup: Place the serum-Tmp269 solution in one chamber of the dialysis unit and an equal volume of dialysis buffer in the other chamber.
-
Incubation: Incubate the dialysis units at 37°C with gentle shaking for a predetermined time to reach equilibrium (e.g., 4-6 hours).
-
Sampling: After incubation, collect aliquots from both the serum-containing chamber and the buffer-only chamber.
-
Analysis: Determine the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation:
-
Fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in serum chamber]
-
% Bound = (1 - fu) * 100
-
Protocol 2: Ultrafiltration for this compound Serum Protein Binding
-
Device Preparation: Pre-condition the ultrafiltration device (e.g., 10 kDa MWCO centrifugal filter) by spinning with the assay buffer to remove any preservatives and to wet the membrane.
-
Sample Preparation: Prepare a solution of this compound in serum at the desired concentrations.
-
Incubation: Incubate the serum-Tmp269 solution at 37°C for a short period (e.g., 15-30 minutes) to allow for initial binding.
-
Centrifugation: Add the incubated sample to the ultrafiltration device and centrifuge according to the manufacturer's instructions to separate the protein-free ultrafiltrate.
-
Sampling: Collect the ultrafiltrate. Also, take an aliquot of the initial serum-Tmp269 solution.
-
Analysis: Determine the concentration of this compound in the ultrafiltrate and the initial solution using a validated analytical method.
-
Calculation:
-
Fraction unbound (fu) = [Concentration in ultrafiltrate] / [Concentration in initial solution]
-
% Bound = (1 - fu) * 100
-
Visualizations
Caption: Troubleshooting workflow for unexpected this compound serum protein binding results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of HDAC Enzymes Contributes to Differential Expression of Pro-Inflammatory Proteins in the TLR-4 Signaling Cascade [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Impact of HDAC Inhibitors on Protein Quality Control Systems: Consequences for Precision Medicine in Malignant Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sartorius.com [sartorius.com]
- 9. FAQ — HTDialysis.com - Leader in Equilibrium Dialysis [htdialysis.com]
- 10. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Equilibrium Dialysis vs. Ultracentrifugation for In Vitro Protein Binding Assays | ChemPartner [chempartner.com]
Technical Support Center: Cell Line Specific Responses to Tmp269
Welcome to the Tmp269 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your research endeavors.
Important Note on Compound Identification
It has come to our attention that the designation "this compound" is associated with two distinct chemical entities in scientific literature and commercial sources:
-
Temsirolimus (CCI-779): An inhibitor of the mammalian target of rapamycin (mTOR).
-
This compound: A selective class IIA histone deacetylase (HDAC) inhibitor.
These two compounds have fundamentally different mechanisms of action. To ensure you are accessing the correct information, please identify which compound you are working with and navigate to the corresponding section below.
Section 1: Temsirolimus (mTOR Inhibitor)
This section provides technical support for the use of Temsirolimus, an inhibitor of the mTOR signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Temsirolimus?
A1: Temsirolimus is a specific inhibitor of mTOR (mammalian target of rapamycin).[1] It binds to the intracellular protein FKBP-12, and this complex then binds to and inhibits mTOR Complex 1 (mTORC1).[2] This inhibition disrupts downstream signaling pathways involved in cell proliferation, growth, and angiogenesis.
Q2: I am not seeing the expected growth inhibition in my cell line after Temsirolimus treatment. What could be the reason?
A2: Several factors could contribute to a lack of response. Firstly, the mTOR pathway may not be the primary driver of proliferation in your specific cell line. Secondly, resistance to Temsirolimus can develop. This can be due to the activation of alternative survival pathways, such as the PI3K/Akt pathway, which can be reactivated even when mTORC1 is inhibited.[3] It has been observed that sustained exposure to rapamycin analogs may be required to inhibit mTORC2, which plays a role in activating Akt.[3]
Q3: What are the common off-target effects of Temsirolimus?
A3: While Temsirolimus is a specific mTOR inhibitor, at higher concentrations, it may have broader effects. Common side effects observed in clinical settings, which may translate to in vitro observations, include hyperglycemia and hyperlipidemia.[4] It is advisable to consult the literature for studies on your specific cell line to understand potential off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low cytotoxicity observed | Cell line is resistant to mTOR inhibition. | Confirm the activation of the mTOR pathway in your cell line by checking the phosphorylation status of downstream targets like S6K and 4E-BP1 via Western blot. Consider using a combination therapy with other inhibitors (e.g., PI3K inhibitors) to overcome resistance. |
| Drug degradation. | Temsirolimus is an ester analog of sirolimus with improved stability and solubility.[2] However, ensure proper storage of the compound as per the manufacturer's instructions. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and serum concentrations. Ensure that the DMSO concentration in the final culture medium is consistent across all wells and does not exceed cytotoxic levels (typically <0.5%). |
| Issues with the viability assay. | Optimize the cell seeding density and incubation time for your specific cell line and assay (e.g., MTT, MTS). Ensure that the formazan crystals in MTT assays are fully solubilized before reading the absorbance. | |
| Unexpected increase in Akt phosphorylation | Feedback loop activation. | Inhibition of mTORC1 can lead to a feedback activation of Akt signaling through the insulin receptor substrate 1 (IRS1).[3] This is a known mechanism of resistance. To confirm this, you can co-treat with an Akt inhibitor. |
Quantitative Data: Temsirolimus IC50 Values
The half-maximal inhibitory concentration (IC50) of Temsirolimus can vary significantly between different cell lines. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 Value | Reference |
| SKBr3 | Breast Cancer | 1.6 nM | [5] |
| BT474 | Breast Cancer | 4.3 nM | [5] |
| LNCap | Prostate Cancer | Sensitive (IC50 for growth of 10 nM) | [6] |
| A498 | Kidney Cancer | 0.35 µM | [1][7] |
Experimental Protocols
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of Temsirolimus (and a vehicle control, e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Culture cells to 70-80% confluency and treat with Temsirolimus at the desired concentration and time points.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, phospho-S6K (Thr389), total S6K, phospho-4E-BP1 (Thr37/46), and total 4E-BP1 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathway and Workflow Diagrams
Caption: Temsirolimus inhibits mTORC1 signaling.
Caption: Workflow for Western Blot analysis.
Section 2: this compound (HDAC Inhibitor)
This section provides technical support for the use of this compound, a selective class IIA histone deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of class IIA HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[8][9][10] Unlike pan-HDAC inhibitors, this compound shows much weaker or no activity against other HDAC classes.[11] It functions by binding to the zinc-containing active site of these enzymes, leading to an increase in the acetylation of their substrates.
Q2: I am observing low cytotoxicity with this compound in my cancer cell line. Is this expected?
A2: Yes, this is a common observation. Selective class IIA HDAC inhibitors like this compound often exhibit lower cytotoxicity compared to pan-HDAC or class I HDAC inhibitors.[9] Their primary effect is often cytostatic (inhibiting proliferation) rather than cytotoxic (inducing cell death).[8] Significant cytotoxic effects may only be seen at higher concentrations.[9]
Q3: What are the known issues with this compound solubility?
A3: this compound has been reported to have poor aqueous solubility.[9] This can lead to precipitation of the compound in cell culture media, especially at higher concentrations.[9] It is crucial to ensure complete solubilization of the compound in a suitable solvent like DMSO before further dilution in aqueous buffers or media.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound precipitation in media | Poor aqueous solubility of this compound.[9] | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final working concentration, ensure the final DMSO concentration is low and consistent across all samples. Sonication may aid in solubilization.[10] It is recommended to prepare the working solution immediately before use.[12] |
| No effect on histone acetylation | Incorrect substrate or antibody for detection. | Class IIA HDACs have limited activity on histone tails. To assess the direct activity of this compound, it is better to measure the acetylation of known non-histone substrates of class IIA HDACs or use a specific activity assay with a fluorogenic substrate like Boc-Lys(trifluoroacetyl)-AMC.[12] For Western blotting, ensure you are using antibodies against acetylated forms of known class IIA HDAC substrates. |
| Unexpected off-target effects | Although selective, high concentrations may lead to off-target activity. | Perform a dose-response curve to determine the optimal concentration range for your experiments. If unexpected effects are observed, consider testing a different selective class IIA HDAC inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Variability in anti-proliferative effects | Cell line-dependent sensitivity. | The anti-proliferative effects of this compound can be cell line-dependent.[8] Ensure that the cell line you are using is a suitable model for studying class IIA HDAC inhibition. Consider testing a panel of cell lines to identify sensitive and resistant models. |
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting class IIA HDAC enzymes is in the nanomolar range. However, the concentration required to elicit a cellular response (e.g., CC50 for cytotoxicity) is typically much higher.
Enzymatic IC50 Values:
| HDAC Isoform | IC50 Value | Reference |
| HDAC4 | 157 nM | [9][10][13] |
| HDAC5 | 97 nM | [9][10][13] |
| HDAC7 | 43 nM | [9][10][13] |
| HDAC9 | 23 nM | [9][10][13] |
Cellular CC50 (Cytotoxicity) Values:
| Cell Line | Incubation Time | CC50 Value | Reference |
| Huh-7 | 3 days | 83 µM | [10] |
| Urothelial Carcinoma Cell Lines | 24, 48, 72 h | >10 µM |
Experimental Protocols
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).[10][12]
-
In a 96-well plate, add recombinant class IIA HDAC enzyme to the reaction buffer.
-
Add serial dilutions of this compound (and a vehicle control) to the wells.
-
Initiate the reaction by adding a class IIA HDAC-specific fluorogenic substrate (e.g., Boc-Lys(trifluoroacetyl)-AMC) to a final concentration of 50 µM.[10][12]
-
Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions (e.g., by adding trichostatin A and trypsin).[10][12]
-
Measure the fluorescence using a microplate reader.
-
Calculate the percent inhibition of HDAC activity and determine the IC50 value.
-
Label cells with a cell proliferation dye (e.g., eFluor 450) according to the manufacturer's protocol.
-
Seed the labeled cells in a multi-well plate.
-
Treat the cells with different concentrations of this compound.
-
Culture the cells for a defined period (e.g., 48 hours).[8]
-
Harvest the cells and analyze the fluorescence intensity by flow cytometry.
-
The decrease in fluorescence intensity in daughter cells after cell division allows for the quantification of cell proliferation.
-
Analyze the data using flow cytometry software to determine the percentage of proliferating cells in each treatment group.[8]
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits Class IIA HDACs.
Caption: Workflow for HDAC activity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Temsirolimus: a safety and efficacy review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical trial experience with temsirolimus in patients with advanced renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Novel Class IIa Selective Histone Deacetylase Inhibitor YAK540 Is Synergistic with Bortezomib in Leukemia Cell Lines [mdpi.com]
- 9. This compound | HDAC | TargetMol [targetmol.com]
- 10. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Long-term Tmp269 treatment side effects
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor. The following sections address potential questions and troubleshooting scenarios based on available preclinical data.
Disclaimer: this compound is a research compound. There is no publicly available data from human clinical trials regarding its long-term side effects. The information provided here is based on preclinical studies and should be interpreted with caution.
Frequently Asked Questions (FAQs)
Q1: What are the known long-term side effects of this compound treatment?
A1: There is currently no information on the long-term side effects of this compound treatment in humans. To date, no clinical trials have been published. Preclinical studies in animal models have been of short duration and have not reported significant toxicity at therapeutic doses. Researchers should exercise caution and implement appropriate safety monitoring when using this compound in long-term animal studies.
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of class IIa histone deacetylases (HDACs), specifically HDAC4, HDAC5, HDAC7, and HDAC9. By inhibiting these enzymes, this compound prevents the removal of acetyl groups from histones and other proteins, leading to changes in gene expression and cellular function. This mechanism is being explored for its therapeutic potential in various diseases, including cancer and neurological disorders.
Q3: Has any toxicity been observed in preclinical studies?
A3: In vitro studies have shown that this compound can induce cytotoxic effects at high concentrations. For example, in acute myeloid leukemia (AML) cell lines, cytotoxic effects were observed at concentrations of 50 µM[1]. In studies on rabies virus replication, no significant cytotoxicity was observed in HEK-293T cells at concentrations up to 20 µM, but some cell death was noted at 30 µM[2]. In vivo studies in rodent models of cerebral ischemia and Parkinson's disease did not report overt toxicity at the administered therapeutic doses[3][4]. One study in a rat model of cerebral ischemia noted that the toxicity of this compound, which is dissolved in dimethyl sulfoxide (DMSO), may increase with higher doses[3].
Q4: What are the potential side effects of class IIa HDAC inhibitors as a drug class?
A4: While specific long-term side effects for this compound are unknown, clinical trials of other HDAC inhibitors (including pan-HDAC and other class-selective inhibitors) have reported a range of adverse events. These may not be directly applicable to this compound but can provide a general understanding of the potential risks associated with this class of drugs. Common side effects include fatigue, nausea, diarrhea, thrombocytopenia (low platelet count), and neutropenia (low neutrophil count)[5][6][7][8][9]. More severe but less common side effects can include cardiac issues, metabolic abnormalities, and liver toxicity[5][10].
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Low Viability in In Vitro Experiments
-
Possible Cause: The concentration of this compound used may be too high for the specific cell line.
-
Troubleshooting Steps:
-
Review Literature: Check published studies for effective and non-toxic concentration ranges of this compound in similar cell lines.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that provides the desired biological effect without significant cytotoxicity. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).
-
Assess Cytotoxicity: Use a standard cytotoxicity assay, such as an LDH release assay or a cell viability assay (e.g., MTT or CellTiter-Glo®), to quantify the cytotoxic effects of this compound at different concentrations[1].
-
Solvent Control: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cells.
-
Issue 2: Lack of Biological Effect in In Vitro or In Vivo Experiments
-
Possible Cause: The concentration or dose of this compound may be too low, or the compound may not be sufficiently soluble.
-
Troubleshooting Steps:
-
Increase Concentration/Dose: If no toxicity is observed, consider cautiously increasing the concentration or dose of this compound based on published effective ranges.
-
Verify Compound Activity: Confirm the activity of your this compound stock by testing its ability to increase histone acetylation (a direct downstream effect of HDAC inhibition) via Western blot.
-
Check Solubility: this compound has poor water solubility. Ensure it is properly dissolved in a suitable solvent like DMSO before further dilution in aqueous media. Refer to the supplier's datasheet for solubility information.
-
Data Presentation
Table 1: Preclinical Safety Data for this compound
| Model System | Concentration/Dose | Observed Effects on Viability/Toxicity | Reference |
| MOLM-13 (AML cell line) | 12.5 µM - 25 µM | Well-tolerated | [11] |
| MOLM-13 (AML cell line) | 50 µM | Cytotoxic effects observed (LDH release) | [1][11] |
| HEK-293T cells | 10 µM, 20 µM | No obvious cell death | [2] |
| HEK-293T cells | 30 µM | Some cell death observed | [2] |
| Leukemia cell lines | ~20 µM (IC50) | Cytotoxic | [12] |
| HEK293 (non-cancer cell line) | 32.8 µM (IC50) | Cytotoxic | [12] |
| Rat model of cerebral ischemia | 1, 4, 10, 16 mg/kg | No overt toxicity reported; toxicity may increase with dose | [3] |
| Rat model of Parkinson's disease | 0.5 mg/kg/day for 7 days | No overt toxicity reported | [4] |
| Mice (in vivo angiogenesis assay) | 15 mg/kg every other day for 10 days | No overt toxicity reported | [13] |
Table 2: Common Side Effects of HDAC Inhibitors in Clinical Trials (General Class)
| System Organ Class | Common Adverse Events | Severity |
| General | Fatigue, Asthenia | Grade 1-4 |
| Gastrointestinal | Nausea, Vomiting, Diarrhea, Anorexia | Grade 1-4 |
| Hematologic | Thrombocytopenia, Neutropenia, Anemia | Grade 3-4 |
| Cardiac | ECG changes (e.g., QT prolongation) | Grade 1-3 |
| Metabolic | Electrolyte imbalances | Grade 1-4 |
Note: This table represents common side effects observed with various HDAC inhibitors in clinical trials and may not be representative of this compound. Data compiled from multiple sources[5][8][9][10].
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment of this compound using LDH Assay
This protocol is adapted from a study on AML cells[1].
-
Cell Plating: Seed MOLM-13 cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the different concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) to the wells. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified CO2 incubator.
-
LDH Measurement: After incubation, centrifuge the plate to pellet the cells. Transfer the supernatant to a new 96-well plate. Measure the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound relative to the positive and negative controls.
Mandatory Visualization
Caption: Mechanism of this compound action on Class IIa HDACs.
Caption: Workflow for assessing this compound in vitro cytotoxicity.
References
- 1. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 3. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Histone Deacetylase Inhibitors: A Prospect in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Novel Class IIa Selective Histone Deacetylase Inhibitor YAK540 Is Synergistic with Bortezomib in Leukemia Cell Lines [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Tale of Two Inhibitors: A Comparative Analysis of Tmp269 and MC1568 in Targeting Class IIa HDACs
In the landscape of epigenetic modulators, selective inhibitors of histone deacetylases (HDACs) are invaluable tools for dissecting cellular pathways and developing novel therapeutics. Among these, Tmp269 and MC1568 have both been described as inhibitors targeting class IIa HDACs. This guide provides a detailed, data-driven comparison of their efficacy, drawing upon available experimental evidence to inform researchers, scientists, and drug development professionals.
At a Glance: Key Differences in Efficacy and Selectivity
While both this compound and MC1568 have been associated with class IIa HDAC inhibition, direct comparative studies reveal a stark contrast in their activity profiles. A key study directly evaluating these compounds demonstrated that this compound is a clear inhibitor of class IIa HDACs, whereas MC1568, under the same experimental conditions, did not inhibit this class of enzymes but instead showed activity against HDAC8.[1][2]
This fundamental difference in target engagement is critical for the design and interpretation of studies utilizing these chemical probes.
Quantitative Efficacy Comparison
The following table summarizes the inhibitory activity of this compound and MC1568 against class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) as determined by a direct enzymatic assay.
| Compound | Target HDAC | Concentration (µM) | % Inhibition |
| This compound | HDAC4 | 10 | Significant Inhibition |
| HDAC5 | 10 | Significant Inhibition | |
| HDAC7 | 10 | Significant Inhibition | |
| HDAC9 | 10 | Significant Inhibition | |
| MC1568 | HDAC4 | 1 & 10 | No Inhibition |
| HDAC5 | 1 & 10 | No Inhibition | |
| HDAC7 | 1 & 10 | No Inhibition | |
| HDAC9 | 1 & 10 | No Inhibition | |
| HDAC8 | 1 & 10 | Inhibition Observed |
*Qualitative description from the source. Specific percentage of inhibition was not provided in the abstract.[1][2]
Mechanism of Action and Signaling Pathways
This compound functions as a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[3] These enzymes play a crucial role in regulating gene expression by deacetylating histone and non-histone proteins. By inhibiting their activity, this compound can lead to hyperacetylation of target proteins, thereby influencing cellular processes such as cell proliferation and apoptosis.[4]
MC1568 was initially described as a selective class IIa HDAC inhibitor.[5] However, direct comparative evidence suggests its primary target may be HDAC8, a class I HDAC.[1][2] Class IIa HDACs are known to shuttle between the nucleus and cytoplasm and are involved in regulating key transcription factors. Their inhibition is a therapeutic strategy in various diseases, including cancer and cardiovascular conditions.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, the following is a detailed description of the experimental methodology used to compare the efficacy of this compound and MC1568.
HDAC Enzyme Activity Assay
This assay quantifies the enzymatic activity of specific HDAC isoforms in the presence of an inhibitor.
-
Principle: The assay measures the fluorescence generated from a substrate that is deacetylated by the HDAC enzyme. The inhibitor's efficacy is determined by its ability to reduce this fluorescence.
-
Materials:
-
Recombinant human HDAC4, HDAC5, HDAC7, and HDAC9 enzymes.
-
Fluorogenic peptide substrate specific for class IIa HDACs.
-
Assay buffer (e.g., Tris-based buffer with salts and BSA).
-
Developer solution (e.g., containing a protease to cleave the deacetylated substrate).
-
This compound and MC1568 dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader capable of fluorescence detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound and MC1568 in the assay buffer.
-
In a microplate, add the HDAC enzyme, the fluorogenic substrate, and the respective inhibitor (or vehicle control).
-
Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution.
-
Incubate for a further period to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Conclusion
The available evidence from direct comparative studies indicates that this compound is a bona fide inhibitor of class IIa HDACs, while MC1568 is not.[1][2] This highlights the importance of relying on direct, head-to-head comparisons when selecting chemical probes for research. For scientists and drug development professionals investigating the roles of class IIa HDACs, this compound represents a more appropriate and validated tool. Future research should continue to rigorously characterize the selectivity and potency of HDAC inhibitors to ensure the generation of robust and reproducible data.
References
A Comparative Guide: Tmp269 Versus Pan-HDAC Inhibitors Like SAHA
In the landscape of epigenetic modulators, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. These inhibitors function by altering the acetylation status of histones and other non-histone proteins, thereby influencing gene expression and various cellular processes. While pan-HDAC inhibitors like Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) have seen clinical success, the development of more selective inhibitors such as Tmp269 offers the potential for improved therapeutic windows and reduced off-target effects. This guide provides an objective comparison of this compound and pan-HDAC inhibitors, supported by experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Selectivity
The fundamental difference between this compound and pan-HDAC inhibitors lies in their target specificity. Human HDACs are categorized into four classes. This compound is a novel and selective inhibitor of Class IIa HDACs , which includes HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] In contrast, SAHA is a pan-HDAC inhibitor , demonstrating activity against both Class I (HDAC1, 2, 3) and Class II (including IIa and IIb) HDACs.[4][5] This broad activity of SAHA leads to widespread changes in protein acetylation, including histones and non-histone proteins like transcription factors and chaperones.[6][7][8]
The selective action of this compound means it does not induce global histone hyperacetylation, a hallmark of pan-HDAC inhibitors. For instance, this compound does not hyperacetylate histone H3K9 or α-tubulin, confirming its lack of inhibitory effects on Class I or IIb HDACs.[1] This targeted approach allows for the dissection of the specific roles of Class IIa HDACs in cellular processes and disease pathogenesis.
dot
Caption: Mechanism of Action: this compound vs. SAHA.
Quantitative Comparison of Inhibitory Activity
The potency and selectivity of HDAC inhibitors are critical parameters for their therapeutic application. The following table summarizes the available quantitative data for this compound and SAHA.
| Inhibitor | Target Class(es) | HDAC Isoform | IC50 (nM) | Reference |
| This compound | Class IIa | HDAC4 | 157 | [1] |
| HDAC5 | 97 | [1] | ||
| HDAC7 | 43 | [1] | ||
| HDAC9 | 23 | [1] | ||
| SAHA | Class I & II | HDAC1 | 3.0-11 | [9] |
| Class I & II | HDAC2 | 3.0-11 | [9] | |
| Class I & II | HDAC3 | 3.0-11 | [9] | |
| Class I & II | HDAC6 | 4.1 | [9] |
Note: IC50 values for SAHA can vary depending on the assay conditions.
dot
Caption: General experimental workflow for evaluating HDAC inhibitors.
Comparative Efficacy and Cellular Effects
The differential selectivity of this compound and SAHA translates to distinct cellular outcomes.
This compound:
-
Anti-proliferative and Pro-apoptotic Effects: this compound has shown anti-proliferative effects and can induce apoptosis in certain cancer cell lines, such as acute myeloid leukemia (AML) and multiple myeloma.[10][11][12] In multiple myeloma cells, this compound-induced cytotoxicity is associated with the cleavage of caspases-8, -9, -3, and PARP.[1]
-
Neuroprotection: In preclinical models of Parkinson's disease, this compound has demonstrated neuroprotective effects by promoting BMP-Smad signaling.[13] It has also been shown to be neuroprotective in models of cerebral ischemia/reperfusion injury.[14][15]
-
Anti-angiogenic Effects: In an in vivo angiogenesis assay, this compound showed a significant anti-angiogenic effect.[1]
-
Low Cytotoxicity in Normal Cells: this compound has been reported to have no impact on the viability of human CD4+ T cells at concentrations up to 10 µM.[3]
SAHA (Vorinostat):
-
Broad Anti-cancer Activity: As a pan-HDAC inhibitor, SAHA induces growth arrest, differentiation, and/or apoptosis in a wide range of tumor types in vitro and in vivo.[5][7] It is FDA-approved for the treatment of cutaneous T-cell lymphoma (CTCL).[4][16]
-
Cell Cycle Arrest: SAHA can induce cell cycle arrest, often through the upregulation of p21.[6][17]
-
Modulation of Gene Expression: SAHA alters the expression of a subset of genes, leading to its anti-tumor effects.[5]
-
Side Effects: The non-selective nature of SAHA can contribute to side effects observed in clinical trials, including fatigue, diarrhea, and myelosuppression.[18][19]
dot
Caption: Cellular consequences of selective vs. pan-HDAC inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and pan-HDAC inhibitors.
HDAC Activity Assay (Fluorogenic)
Objective: To determine the in vitro potency (IC50) of inhibitors against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 4, 5, 6, 7, 9).
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trichostatin A and trypsin in assay buffer).
-
Test compounds (this compound, SAHA) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the 384-well plate.
-
Add the recombinant HDAC enzyme to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution serves to stop the HDAC reaction and proteolytically cleave the deacetylated substrate, releasing the fluorescent AMC group.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).
Cell Viability/Cytotoxicity Assay (MTT or LDH)
Objective: To assess the effect of HDAC inhibitors on the viability and cytotoxicity in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MOLM-13, SH-SY5Y).
-
Complete cell culture medium.
-
Test compounds (this compound, SAHA) dissolved in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
96-well clear plates.
-
Microplate reader.
Procedure (MTT Assay):
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Histone Acetylation
Objective: To determine the effect of HDAC inhibitors on the acetylation status of specific histone and non-histone proteins.
Materials:
-
Cancer cell lines.
-
Test compounds (this compound, SAHA).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein concentration assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
This guide provides a foundational comparison of this compound and pan-HDAC inhibitors like SAHA. The choice between a selective and a pan-inhibitor will ultimately depend on the specific research question or therapeutic application, with selective inhibitors offering a more targeted approach to dissecting HDAC biology and potentially reducing off-target toxicities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 9. In Vivo Imaging of Histone Deacetylases (HDACs) in the Central Nervous System and Major Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Genetic Knockdown of HDAC4 versus Pharmacological Inhibition with Tmp269
For researchers investigating the roles of Histone Deacetylase 4 (HDAC4), a critical decision lies in the method of inhibiting its function. The two primary approaches, genetic knockdown and pharmacological inhibition, offer distinct advantages and disadvantages. This guide provides an objective comparison between specific HDAC4 knockdown and treatment with Tmp269, a selective Class IIa HDAC inhibitor, supported by experimental data and detailed protocols to aid in experimental design.
Mechanism of Action and Specificity
Genetic Knockdown of HDAC4: This approach, typically achieved through siRNA, shRNA, or CRISPR-Cas9, targets the HDAC4 mRNA or gene, leading to a reduction or complete loss of the HDAC4 protein. This method abrogates all functions of the HDAC4 protein, including its enzymatic activity and any non-catalytic scaffolding roles it may play within protein complexes.
This compound Treatment: this compound is a potent, cell-permeable small molecule that selectively inhibits the catalytic activity of Class IIa HDACs.[1][2][3] It does not degrade or remove the HDAC4 protein but rather occupies its active site, preventing the deacetylation of its substrates. A crucial distinction is that this compound inhibits all Class IIa members (HDAC4, HDAC5, HDAC7, and HDAC9), making it a tool to study the collective catalytic function of this subclass.[1][2]
The table below summarizes the key distinctions between these two methodologies.
| Feature | Genetic Knockdown of HDAC4 | This compound Treatment |
| Target | HDAC4 mRNA/gene | Catalytic site of Class IIa HDACs (HDAC4, 5, 7, 9) |
| Mechanism | Prevents protein synthesis | Reversible inhibition of enzymatic activity |
| Effect | Loss of all protein functions (catalytic & scaffolding) | Inhibition of catalytic function only |
| Specificity | Highly specific to HDAC4 (isoform-specific) | Class IIa-selective (inhibits multiple related enzymes) |
| Duration | Can be transient (siRNA) or stable (shRNA/CRISPR) | Dependent on compound's half-life; requires continuous presence |
| Reversibility | Difficult to reverse in stable knockdowns | Easily reversible by washing out the compound |
| Potential Off-Targets | Potential for siRNA off-target mRNA binding | Cross-reactivity with other Class IIa HDACs |
Impact on Cellular Signaling
HDAC4 is a signal-responsive enzyme that shuttles between the cytoplasm and the nucleus to regulate gene expression.[4] Its nuclear export, often triggered by kinases like CaMK, leads to the de-repression of transcription factors such as MEF2 and Runx2, which are critical for processes like muscle development, chondrogenesis, and neuronal survival.[4][5][6][7][8] Both HDAC4 knockdown and this compound treatment can de-repress these target genes, but through different mechanisms, as illustrated in the signaling pathway below.
Caption: HDAC4 signaling pathway and points of intervention.
Quantitative Performance Comparison
Direct comparative studies providing quantitative data are essential for choosing the appropriate method. While specific results are context-dependent, the following table presents data from studies on renal fibrosis and acute myeloid leukemia (AML) to illustrate the typical outcomes of each approach.
| Parameter | Model System | Genetic Knockdown of HDAC4 | This compound Treatment | Reference |
| Fibronectin Expression (Fibrosis Marker) | Mouse Kidney (UUO model) | Significant reduction in expression vs. control mice. | Significant reduction in expression vs. vehicle-treated mice. | [9] |
| α-SMA Expression (Fibrosis Marker) | Mouse Kidney (UUO model) | Significantly lower expression in HDAC4-KO mice. | Significantly lower expression in tasquinimod (HDAC4i)-treated mice. | [9] |
| Cell Proliferation (MOLM-13 AML cells) | Human AML Cell Line | Not directly tested, but RPL6 knockdown (downstream of this compound effect) reduces proliferation. | Dose-dependent reduction in cell numbers (IC50 ~25 µM). | [10][11] |
| Apoptosis (MOLM-13 AML cells) | Human AML Cell Line | Not directly tested. | Induces additive apoptotic effects when combined with venetoclax. | [12] |
| Selectivity (IC50 in nM) | Recombinant Enzymes | N/A (Targets specific mRNA) | HDAC4: 157, HDAC5: 97, HDAC7: 43, HDAC9: 23 | [1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are standard protocols for implementing each technique in a cell culture setting.
Protocol: siRNA-Mediated Knockdown of HDAC4
This protocol describes the transient knockdown of HDAC4 in a human cell line (e.g., HEK293T) using lipofection.
-
Cell Seeding: The day before transfection, seed 2.5 x 10^5 cells per well in a 6-well plate using antibiotic-free growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 5 µL of a lipofection reagent into 100 µL of serum-free medium.
-
In a separate tube, dilute 50 pmol of HDAC4-targeting siRNA (or a non-targeting control siRNA) into 100 µL of serum-free medium.
-
Combine the diluted siRNA and lipofection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal time should be determined empirically.
-
Validation of Knockdown: Harvest the cells for analysis.
-
qPCR: Extract total RNA and perform reverse transcription. Quantify HDAC4 mRNA levels relative to a housekeeping gene (e.g., GAPDH) to confirm knockdown.
-
Western Blot: Lyse cells and quantify total protein. Perform immunoblotting using a validated anti-HDAC4 antibody to confirm a reduction in protein levels.
-
Protocol: Pharmacological Inhibition with this compound
This protocol outlines the treatment of a cell line with this compound to inhibit Class IIa HDAC activity.
-
Stock Solution Preparation: Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C.
-
Cytotoxicity Assay (Dose-Finding):
-
Seed cells in a 96-well plate.
-
The next day, treat cells with a serial dilution of this compound (e.g., 0.1 µM to 50 µM) for 24-48 hours. Include a DMSO-only vehicle control.
-
Assess cell viability using an MTT or CCK-8 assay to determine the optimal non-toxic working concentration.[13]
-
-
Cell Treatment:
-
Seed cells in the desired plate format (e.g., 6-well plate).
-
Allow cells to adhere overnight.
-
Prepare fresh working solutions of this compound in a complete growth medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Replace the existing medium with the this compound-containing or vehicle control medium.
-
-
Incubation and Analysis: Incubate for the desired duration (e.g., 24 hours). Harvest cells for downstream analysis, such as Western blotting for acetylated proteins or gene expression analysis of target genes.
Visualizing the Experimental Workflow
A well-defined workflow is key to a successful comparison experiment.
Caption: Experimental workflow for comparing HDAC4 knockdown and this compound.
Summary and Recommendations
The choice between genetic knockdown of HDAC4 and pharmacological inhibition with this compound depends entirely on the research question.
-
Choose Genetic Knockdown (siRNA/shRNA/CRISPR) when:
-
The goal is to study the specific functions of the HDAC4 protein itself, including potential non-catalytic or scaffolding roles.
-
Isoform-specific effects are of primary interest.
-
A long-term or permanent loss of function is required for the experimental model (stable knockdown or knockout).
-
-
Choose this compound Treatment when:
-
The primary interest is in the role of Class IIa HDAC catalytic activity.
-
Investigating the potential of a therapeutic strategy targeting Class IIa HDACs.
-
A temporally controlled and reversible inhibition is needed.
-
The functional redundancy among Class IIa HDACs is being explored.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Histone Deacetylase 4 (HDAC4): Mechanism of Regulations and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HDAC4 in cancer: A multitasking platform to drive not only epigenetic modifications [frontiersin.org]
- 6. HDAC4: mechanism of regulation and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Frontiers | Pharmacological and Genetic Inhibition of HDAC4 Alleviates Renal Injury and Fibrosis in Mice [frontiersin.org]
- 10. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tmp269 Specificity: A Comparison Guide for Researchers
For researchers, scientists, and drug development professionals, establishing the specificity of a targeted inhibitor is a critical step in preclinical validation. This guide provides a comprehensive comparison of Tmp269, a selective class IIa Histone Deacetylase (HDAC) inhibitor, with alternative inhibitors and validates its specificity through experimental data, including insights from genetic knockdown models.
This compound is a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its unique trifluoromethyloxadiazole (TFMO) metal-binding group confers this selectivity, distinguishing it from pan-HDAC inhibitors that target a broader range of HDAC isoforms.[2] This specificity is crucial for minimizing off-target effects and toxicity. While direct validation of this compound in HDAC knockout models is not extensively documented in publicly available literature, its pharmacological effects have been shown to phenocopy the genetic knockdown of its targets, providing strong evidence for its on-target activity. For instance, the cytotoxic effects of this compound in multiple myeloma cell lines are significantly similar to those observed with HDAC4 knockdown.[1]
Performance Comparison of this compound and Alternatives
To provide a clear overview of this compound's performance, the following table summarizes its inhibitory concentrations against various HDAC isoforms and compares them with other commonly used HDAC inhibitors.
| Inhibitor | Type | HDAC1 IC₅₀ (nM) | HDAC2 IC₅₀ (nM) | HDAC3 IC₅₀ (nM) | HDAC4 IC₅₀ (nM) | HDAC5 IC₅₀ (nM) | HDAC6 IC₅₀ (nM) | HDAC7 IC₅₀ (nM) | HDAC8 IC₅₀ (nM) | HDAC9 IC₅₀ (nM) |
| This compound | Class IIa Selective | >10,000 | >10,000 | >10,000 | 157 | 97 | 82,000 | 43 | 42,000 | 23 |
| YAK540 | Class IIa Selective | - | >30,300 | - | 114 | - | >11,400 | - | >9,300 | - |
| Panobinostat | Pan-HDAC | 3 | 4 | 7 | 28 | 20 | 23 | 24 | 220 | 31 |
| Entinostat (MS-275) | Class I Selective | 140 | 230 | 330 | 7,600 | - | - | 8,200 | - | - |
| Tubastatin A | Class IIb (HDAC6) Selective | >10,000 | >10,000 | >10,000 | - | - | 4 | - | >10,000 | - |
Data compiled from multiple sources. IC₅₀ values can vary depending on the assay conditions.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to validate the specificity and effects of this compound.
Western Blotting for Histone Acetylation
This protocol is used to assess the effect of this compound on the acetylation status of histones, a direct measure of HDAC inhibition.
-
Cell Lysis: Treat cells with this compound or a vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on a 4-20% Tris-glycine gel. Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
HDAC Activity Assay
This assay directly measures the enzymatic activity of HDACs in the presence of inhibitors.
-
Sample Preparation: Prepare nuclear extracts from cells treated with this compound or control.
-
Immunoprecipitation (Optional): To measure the activity of a specific HDAC, immunoprecipitate the target HDAC from the nuclear extract using a specific antibody.
-
Reaction Setup: In a 96-well plate, add the nuclear extract or immunoprecipitated HDACs, a fluorogenic HDAC substrate, and varying concentrations of this compound or other inhibitors.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Development: Add a developer solution containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to stop the reaction and generate a fluorescent signal from the deacetylated substrate.[3][4]
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission).[4]
Cell Viability Assay (MTT/MTS)
This assay assesses the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or other inhibitors for 24-72 hours.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]
-
Solubilization: If using MTT, add a solubilization solution to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[5]
Visualizing Pathways and Workflows
To better illustrate the mechanisms of action and experimental designs, the following diagrams were generated using Graphviz.
Caption: this compound inhibits class IIa HDACs, leading to increased MEF2 activity and altered gene expression, resulting in cell cycle arrest and apoptosis.
Caption: A workflow for validating this compound specificity, combining in vitro biochemical assays with cell-based assays in wild-type and HDAC knockout/knockdown models.
References
Tmp269 and HDAC Overexpression: A Comparative Guide to Rescue Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental data related to the selective class IIa histone deacetylase (HDAC) inhibitor, Tmp269, and the effects of overexpressing class IIa HDACs. While direct "rescue" experiments—where a this compound-induced phenotype is reversed by HDAC overexpression—are not extensively documented in publicly available literature, this guide contrasts the reported effects of this compound with the biological outcomes of overexpressing its targets (HDAC4, HDAC5, HDAC7, and HDAC9). This comparative approach offers insights into the functional antagonism between this compound-mediated inhibition and HDAC overexpression, providing a framework for designing and interpreting related experiments.
Introduction to this compound and Class IIa HDACs
This compound is a potent and selective small molecule inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] These enzymes play crucial roles in regulating gene expression and various cellular processes, including cell proliferation, differentiation, and apoptosis.[2][3] Dysregulation of class IIa HDACs has been implicated in numerous diseases, including cancer and neurodegenerative disorders.[4][5] this compound exerts its effects by binding to the zinc-dependent catalytic domain of these HDACs, leading to an increase in the acetylation of their target proteins, thereby modulating gene expression and cellular signaling pathways.[1]
Comparative Analysis of this compound Inhibition vs. HDAC Overexpression
The following sections and tables summarize the opposing cellular and molecular effects observed upon treatment with this compound (or other selective class IIa HDAC inhibitors) versus the overexpression of specific class IIa HDACs.
Cell Proliferation and Cancer
In various cancer models, this compound has been shown to have anti-proliferative and pro-apoptotic effects.[2][6] Conversely, the overexpression of certain class IIa HDACs is often associated with increased cell proliferation and tumor progression.
| Condition | Experimental Model | Key Findings | Quantitative Data | Reference |
| This compound Treatment | MOLM-13 (AML cell line) | Reduced cell numbers and proliferation in a concentration-dependent manner. | Significant reduction in cell proliferation at 25 µM. | [2] |
| This compound Treatment | Urothelial carcinoma cell lines | Anti-proliferative effects. | >10 µM this compound produced strong inhibition. | [2] |
| HDAC4 Overexpression | Cal27 (Head and Neck Squamous Cell Carcinoma) | Increased cell proliferation. | Statistically significant increase compared to vector control. | [7][8] |
| HDAC7 Overexpression | Pancreatic Cancer Cells | Increased rate of cell growth. | Significantly reduced growth with shRNA targeting HDAC7. | [7] |
| HDAC9 Overexpression | Non-Small Cell Lung Cancer (NSCLC) | Partially reversed the anti-cancer effects of melatonin. | Data on the extent of reversal was not specified. | [7] |
| HDAC5 Overexpression | MDA-MB-231 (Breast Cancer) | Increased cell growth. | Reversal of increased growth by LSD1 depletion. | [9] |
Neuronal Function and Neurodegeneration
In the context of the central nervous system, this compound has demonstrated neuroprotective effects.[10] The role of individual class IIa HDACs in neuronal survival is more complex, with some studies suggesting detrimental roles while others indicate protective functions.
| Condition | Experimental Model | Key Findings | Quantitative Data | Reference |
| This compound Treatment | Cerebral Ischemia/Reperfusion Rat Model | Reduced infarct volume and improved neurological outcomes. | Optimal concentration determined to be 4 mg/kg. | [10] |
| HDAC9 Overexpression | Granule Neurons | Rescued neurons from apoptosis. | Specific quantitative data on rescue percentage not provided. | [4] |
| HDAC3, 6, 11 Overexpression | Fly Model of FXTAS | Suppressed neurodegeneration. | Not specified. | [4] |
Signaling Pathways and Molecular Mechanisms
The opposing effects of this compound and HDAC overexpression can be understood by examining their impact on key signaling pathways. This compound, by inhibiting class IIa HDACs, prevents the deacetylation of target proteins, which can include transcription factors and other regulatory proteins. This leads to changes in gene expression that can, for example, suppress cell growth or promote neuronal survival. Conversely, overexpression of a class IIa HDAC would lead to increased deacetylation of these same targets, promoting the opposite cellular phenotype.
Caption: Opposing effects of this compound and HDAC overexpression.
Experimental Protocols
Cell Culture and Transfection for HDAC Overexpression
-
Cell Lines: Cal27 (Head and Neck Squamous Cell Carcinoma) or other appropriate cell lines are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 6-well plates. After 24 hours, cells are transfected with plasmids encoding for a specific class IIa HDAC (e.g., pCMV-HDAC4) or a vector control using a lipid-based transfection reagent according to the manufacturer's instructions.
-
Selection: 48 hours post-transfection, cells are selected with an appropriate antibiotic (e.g., G418) to generate stable cell lines overexpressing the HDAC of interest.
-
Verification: Overexpression is confirmed by Western blotting and qRT-PCR.
This compound Treatment and Cell Proliferation Assay
-
Cell Seeding: Cells (both wild-type and HDAC-overexpressing) are seeded in 96-well plates at a density of 5,000 cells per well.
-
This compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound (e.g., 0-50 µM) dissolved in DMSO. A DMSO-only control is included.
-
Incubation: Cells are incubated for 48-72 hours.
-
Proliferation Assay: Cell proliferation is assessed using an MTT or similar viability assay. Absorbance is read on a plate reader, and the percentage of cell viability is calculated relative to the DMSO control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The promise and perils of HDAC inhibitors in neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for the Validation of Tmp269 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Core Findings of Tmp269
This compound is a potent and selective inhibitor of class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9.[1][2][3] Key reported findings for this compound include:
-
Neuroprotective Effects: this compound has been shown to be neuroprotective in models of cerebral ischemia/reperfusion injury.[4][5] This is attributed to the upregulation of histone acetylation and tissue kallikrein, as well as the alleviation of endothelial cell injury.[4]
-
Anti-Proliferative and Pro-Apoptotic Activity: In cancer cell lines, particularly Acute Myeloid Leukemia (AML), this compound exhibits anti-proliferative effects and induces apoptosis.[6]
-
Antiviral Activity: this compound has been observed to suppress the replication of certain viruses, such as Rabies Virus (RABV), by inhibiting autophagy.[7]
Orthogonal Validation Strategies
Validating HDAC Inhibition
The primary mechanism of this compound is the inhibition of class IIa HDACs. While initial screening may have utilized a specific assay, employing alternative methods can confirm this activity and its downstream consequences.
Quantitative Comparison of HDAC Inhibition Assays
| Assay Type | Principle | Analytes Measured | Throughput | Key Considerations |
| Fluorogenic Peptide Assay | Enzymatic cleavage of a fluorogenic substrate containing an acetylated lysine. | HDAC activity (RFU/min) | High | Substrate specificity for different HDAC classes is important. |
| Cell-Based HDAC-Glo™ I/II Assay | A bioluminescent assay that measures the activity of HDAC class I and II enzymes in live cells. | Luminescence | High | Provides a more physiologically relevant measure of HDAC inhibition within a cellular context.[8] |
| Western Blot for Acetylated Substrates | Immunodetection of acetylated levels of known HDAC substrates. | Acetyl-α-tubulin, Acetyl-Histone H3, etc. | Low to Medium | Directly assesses the downstream functional consequence of HDAC inhibition. |
| Immunofluorescence | In-situ visualization and quantification of acetylated proteins within cells. | Cellular localization and levels of acetylated proteins | Medium | Provides spatial information on the effects of the inhibitor. |
Detailed Experimental Protocols
a) Cell-Based HDAC-Glo™ I/II Assay
-
Cell Plating: Seed cells in a 96-well plate at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or a vehicle control for a predetermined time (e.g., 6-24 hours).
-
Assay Reagent Addition: Add the HDAC-Glo™ I/II Reagent directly to the wells.
-
Incubation: Incubate at room temperature for 15-30 minutes to allow for cell lysis and the enzymatic reaction to occur.
-
Luminescence Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values.
b) Western Blot for Acetylated α-tubulin
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and deacetylase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify band intensities to determine the relative increase in acetylation.
Signaling Pathway: this compound-mediated HDAC Inhibition
Caption: this compound inhibits Class IIa HDACs, leading to increased acetylation of substrates, altered gene expression, and subsequent cellular effects.
Validating Anti-Proliferative and Pro-Apoptotic Effects
Confirming the anti-cancer properties of this compound requires a suite of assays that measure cell viability, proliferation, and the induction of apoptosis through different cellular mechanisms.
Quantitative Comparison of Cell Viability and Apoptosis Assays
| Assay Type | Principle | Analytes Measured | Throughput | Key Considerations |
| XTT/WST-1 Assay | Reduction of a tetrazolium salt to a colored formazan product by metabolically active cells. | Absorbance (colorimetric) | High | Less prone to interference from certain compounds compared to MTT.[9][10][11] |
| Resazurin (AlamarBlue) Assay | Reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells. | Fluorescence | High | Non-toxic to cells, allowing for kinetic monitoring.[9] |
| Annexin V/PI Staining | Flow cytometry-based detection of phosphatidylserine externalization (Annexin V) and membrane permeability (PI). | Percentage of apoptotic and necrotic cells | Medium | Distinguishes between early and late apoptosis/necrosis. |
| Caspase-3/7 Activity Assay | Measurement of the activity of executioner caspases using a luminogenic or fluorogenic substrate. | Luminescence or Fluorescence | High | Directly measures a key event in the apoptotic cascade.[10] |
| TUNEL Assay | Terminal deoxynucleotidyl transferase dUTP nick end labeling to detect DNA fragmentation in apoptotic cells. | Fluorescence (microscopy or flow cytometry) | Low to Medium | Provides a late-stage marker of apoptosis. |
Detailed Experimental Protocols
a) Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Experimental Workflow: Apoptosis Validation
Caption: Orthogonal workflow for validating the anti-proliferative and pro-apoptotic effects of this compound.
Validating Neuroprotective Effects
The neuroprotective properties of this compound can be substantiated by employing different models of neuronal injury and assessing various parameters of neuronal health and function.
Comparison of Neuroprotection Models
| Model Type | Description | Key Readouts | Advantages | Limitations |
| In Vitro: Oxygen-Glucose Deprivation (OGD) | Primary neurons or brain slices are subjected to a period of oxygen and glucose deprivation followed by reoxygenation.[5][6][7] | Cell viability (e.g., LDH release, MTT), apoptosis assays, synaptic protein levels. | High-throughput, allows for mechanistic studies. | Lacks the complexity of the in vivo environment (e.g., blood-brain barrier, immune response). |
| In Vivo: Middle Cerebral Artery Occlusion (MCAO) | A surgical procedure in rodents to transiently or permanently occlude the middle cerebral artery, mimicking ischemic stroke.[6][12] | Infarct volume, neurological deficit scores, behavioral tests. | High physiological relevance, gold standard for preclinical stroke research. | Technically demanding, higher variability, ethical considerations. |
Detailed Experimental Protocols
a) In Vitro Oxygen-Glucose Deprivation (OGD)
-
Cell Culture: Culture primary cortical neurons or prepare organotypic brain slices.
-
This compound Pre-treatment: Pre-treat the cultures with this compound for a specified duration.
-
OGD Induction: Replace the normal culture medium with glucose-free medium and place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 60-90 minutes).
-
Reoxygenation: Return the cultures to normal glucose-containing medium and normoxic conditions.
-
Assessment: After a recovery period (e.g., 24 hours), assess cell death using LDH assay in the supernatant or cell viability with an MTT or XTT assay.
Logical Relationship: Neuroprotection Validation
Caption: Validation of this compound's neuroprotective effects through complementary in vitro and in vivo models.
Validating Antiviral and Autophagy-Modulating Effects
To confirm the antiviral activity of this compound and its link to autophagy inhibition, it is essential to use methods that directly measure viral replication and autophagic flux.
Comparison of Antiviral and Autophagy Assays
| Assay Type | Principle | Analytes Measured | Throughput | Key Considerations |
| Plaque Assay | A functional assay to determine the quantity of infectious virus particles. | Plaque-forming units (PFU)/mL | Low | Considered the gold standard for quantifying infectious virus. |
| qRT-PCR for Viral RNA | Quantification of viral RNA levels in infected cells or supernatant. | Viral genome copies | High | Measures total viral RNA, not just infectious particles. |
| Autophagic Flux Assay (LC3-II Turnover) | Western blot analysis of LC3-II levels in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine).[1][4] | LC3-II protein levels | Medium | Distinguishes between induction of autophagy and blockage of autophagosome degradation.[1] |
| Fluorescence Microscopy for Autophagosomes | Visualization of GFP-LC3 puncta formation in cells. | Number and intensity of GFP-LC3 puncta | Medium | Provides a visual representation of autophagosome formation. |
Detailed Experimental Protocols
a) Autophagic Flux Assay (LC3-II Turnover)
-
Cell Treatment: Plate cells and treat with this compound or vehicle control. For the last 2-4 hours of the this compound treatment, add a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) to a subset of the wells.
-
Cell Lysis: Lyse the cells and quantify protein concentration.
-
Western Blot: Perform Western blotting as described previously, using an antibody against LC3.
-
Data Analysis: Compare the levels of LC3-II between the different treatment groups. An accumulation of LC3-II in the presence of the lysosomal inhibitor indicates active autophagic flux. This compound's effect on this flux can then be determined.
By employing these orthogonal methods, researchers can build a more robust and comprehensive understanding of this compound's biological activities, ultimately strengthening the foundation for its potential therapeutic applications.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. In Vitro Modeling of Ischemic Stroke - Ace Therapeutics [acetherapeutics.com]
- 6. A review of experimental models of focal cerebral... | F1000Research [f1000research.com]
- 7. Modeling Ischemic Stroke In Vitro: The Status Quo and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.quartzy.com [blog.quartzy.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 12. In Vivo Experimental Models of Cerebral Ischemia: Analysis, Translational Potential and Clinical Relevance [gavinpublishers.com]
Tmp269 vs. TMP195: A Comparative Analysis of Two Selective Class IIa HDAC Inhibitors
In the landscape of epigenetic modulators, selective inhibitors of class IIa histone deacetylases (HDACs) have emerged as critical tools for dissecting cellular pathways and as potential therapeutic agents. Among these, Tmp269 and TMP195 have garnered significant attention. Both molecules share a novel trifluoromethyloxadiazole (TFMO) zinc-binding group, which confers remarkable selectivity for class IIa HDACs (HDAC4, HDAC5, HDAC7, and HDAC9) and a more favorable pharmacological profile compared to traditional hydroxamate-based inhibitors.[1][2][3] This guide provides a detailed comparative analysis of this compound and TMP195, summarizing their performance based on available experimental data to assist researchers, scientists, and drug development professionals in their selection and application.
Quantitative Performance Analysis
The inhibitory potency of this compound and TMP195 against the four class IIa HDAC isoforms has been characterized by determining their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). While direct side-by-side comparisons in the same study are limited, a compilation of data from various sources provides a clear picture of their relative potencies.
| Parameter | This compound | TMP195 | Reference |
| HDAC4 IC50 | 126 nM, 157 nM | 59 nM, 111 nM | [4][5] |
| HDAC5 IC50 | 80 nM, 97 nM | 60 nM, 106 nM | [4][5] |
| HDAC7 IC50 | 36 nM, 43 nM | 26 nM, 46 nM | [4][5] |
| HDAC9 IC50 | 19 nM, 23 nM | 15 nM, 9 nM | [4][5] |
| HDAC4 Ki | - | 59 nM | [6] |
| HDAC5 Ki | - | 60 nM | [6] |
| HDAC7 Ki | - | 26 nM | [6] |
| HDAC9 Ki | - | 15 nM | [6] |
Note: IC50 and Ki values can vary between studies due to different experimental conditions. The table presents a range of reported values.
Overall, both compounds exhibit potent, nanomolar inhibition of class IIa HDACs. TMP195 appears to have a slight edge in potency, particularly against HDAC9, in several reported assays.[6][7] A key differentiating feature of both this compound and TMP195 is their high selectivity over other HDAC classes (I and IIb), with IC50 values for these other HDACs typically being over 100-fold higher (>10 µM).[7] This selectivity minimizes the off-target effects and cytotoxicity often associated with pan-HDAC inhibitors like Trichostatin A (TSA) and Vorinostat (SAHA).[2][5]
Mechanism of Action and Cellular Effects
The TFMO moiety of this compound and TMP195 interacts with the zinc ion in the active site of class IIa HDACs in a non-chelating manner, a departure from the strong chelation by hydroxamate groups.[1] This unique binding mode is thought to contribute to their enhanced selectivity.
While both inhibitors target the same enzyme class, their downstream biological effects, as explored in various studies, show some divergence, suggesting context-dependent activities.
This compound has been shown to:
-
Exhibit neuroprotective effects: In models of cerebral ischemia/reperfusion injury, this compound has been demonstrated to reduce infarct volume and counteract abnormal endothelial cell permeability.[3] It also shows protective effects in in vitro and in vivo models of Parkinson's disease by promoting BMP-Smad signaling.[8]
-
Inhibit viral replication: this compound can suppress the replication of viruses such as the rabies virus and lumpy skin disease virus by modulating host cell pathways, including autophagy and metabolism.[9][10]
-
Modulate immune and inflammatory responses: It has been shown to inhibit the TNF signaling pathway and IL-17 signaling pathway in the context of viral infections.[11]
-
Have anti-proliferative and pro-apoptotic effects: In acute myeloid leukemia (AML) cells, this compound downregulates ribosomal proteins and shows anti-cancer activity.[12]
TMP195 has been reported to:
-
Modulate macrophage polarization: A significant body of research highlights the ability of TMP195 to reprogram tumor-associated macrophages towards a pro-inflammatory, anti-tumor M1 phenotype.[13][14] This is achieved through the activation of MAPK and NF-κB signaling pathways.[13]
-
Exhibit anti-tumor and anti-metastatic effects: By altering the tumor microenvironment, TMP195 can reduce tumor burden and pulmonary metastases in breast cancer models.[14][15] It also shows therapeutic effects on colorectal cancer.[13]
-
Influence monocyte gene expression: TMP195 selectively alters the gene expression of monocytes in response to colony-stimulating factors, with minimal effects on T cells and B cells.[7]
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize and compare this compound and TMP195.
HDAC Inhibition Assay (In Vitro)
-
Principle: This assay measures the ability of the inhibitor to block the deacetylase activity of a specific HDAC isoform.
-
Methodology: Recombinant human HDAC enzymes are incubated with a fluorogenic substrate, such as Boc-Lys(trifluoroacetyl)-AMC for class IIa HDACs. In the presence of the enzyme, the substrate is deacetylated, and a subsequent developing step with a protease (e.g., trypsin) releases a fluorescent molecule (AMC). The fluorescence intensity is measured using a plate reader. The inhibitor is added at various concentrations to determine the IC50 value. For class I and IIb HDACs, a substrate based on the p53 sequence (Arg-His-Lys-Lys(Ac)) is often used.[4]
-
Data Analysis: Fluorescence readings are plotted against inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50.
Cell Viability and Cytotoxicity Assays
-
Principle: These assays assess the effect of the inhibitors on cell health and proliferation.
-
Methodologies:
-
CCK-8 Assay: This colorimetric assay measures cell viability based on the bioreduction of a tetrazolium salt by cellular dehydrogenases into a colored formazan product. The absorbance is proportional to the number of viable cells.[9]
-
LDH Assay: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16]
-
Cell Proliferation Assay (e.g., using eFluor 450): Cells are labeled with a fluorescent dye that is equally distributed between daughter cells upon division. The decrease in fluorescence intensity per cell, measured by flow cytometry, is proportional to the number of cell divisions.[16]
-
-
Data Analysis: Results are typically expressed as a percentage of the vehicle-treated control.
Western Blotting
-
Principle: This technique is used to detect and quantify specific proteins in a sample, for example, to assess the phosphorylation status of signaling proteins or the expression of viral proteins.
-
Methodology: Cell or tissue lysates are prepared, and proteins are separated by size via SDS-PAGE. The separated proteins are then transferred to a membrane, which is incubated with primary antibodies specific to the target protein, followed by a secondary antibody conjugated to an enzyme that allows for detection (e.g., chemiluminescence).[13]
-
Data Analysis: Band intensities are quantified using densitometry and normalized to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis (qRT-PCR and RNA-Seq)
-
Principle: These methods are used to measure the levels of specific messenger RNA (mRNA) transcripts to understand how the inhibitors affect gene expression.
-
Methodologies:
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from treated cells, reverse-transcribed into complementary DNA (cDNA), and then specific genes are amplified using a real-time PCR machine. The amount of amplified product is quantified in real-time using a fluorescent dye.[11]
-
RNA-Sequencing (RNA-Seq): This is a high-throughput sequencing method that provides a comprehensive profile of the entire transcriptome. It allows for the discovery of differentially expressed genes between different conditions.[9][10]
-
-
Data Analysis: For qRT-PCR, relative gene expression is calculated using methods like the ΔΔCt method, normalized to a housekeeping gene. For RNA-Seq, bioinformatics pipelines are used to identify differentially expressed genes and perform pathway analysis.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by this compound and TMP195, as well as a typical experimental workflow for their evaluation.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by TMP195.
Caption: Experimental workflow for comparing this compound and TMP195.
Conclusion
This compound and TMP195 are highly potent and selective inhibitors of class IIa HDACs, representing valuable tools for epigenetic research and potential therapeutic development. Their shared TFMO zinc-binding motif affords them a high degree of selectivity over other HDAC classes, translating to reduced off-target effects. While both compounds exhibit similar inhibitory profiles against the class IIa enzymes, with TMP195 showing slightly greater potency in some studies, their reported biological effects diverge, highlighting their potential for different applications. This compound has shown promise in the context of neurological disorders and viral infections, whereas TMP195 has been extensively studied for its immunomodulatory and anti-cancer properties, particularly its ability to reprogram macrophages. The choice between this compound and TMP195 will ultimately depend on the specific biological question and the cellular or disease context being investigated. The experimental protocols and workflows outlined in this guide provide a framework for researchers to conduct their own comparative analyses and further elucidate the distinct mechanisms and therapeutic potential of these two important epigenetic modulators.
References
- 1. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. selleckchem.com [selleckchem.com]
- 7. cellagentech.com [cellagentech.com]
- 8. The class-IIa HDAC inhibitor this compound promotes BMP-Smad signalling and is neuroprotective in in vitro and in vivo 6-hydroxydopamine models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Class IIa histone deacetylase (HDAC) inhibitor this compound suppresses lumpy skin disease virus replication by regulating host lysophosphatidic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The inhibitory and anti-inflammatory effects of this compound on peste des petits ruminants virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells [mdpi.com]
- 13. TMP195 Exerts Antitumor Effects on Colorectal Cancer by Promoting M1 Macrophages Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Class IIa HDAC inhibition reduces breast tumors and metastases via anti-tumor macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tmp269 Results with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental results obtained using the selective class IIa histone deacetylase (HDAC) inhibitor, Tmp269, and cross-validation of these findings using small interfering RNA (siRNA). By presenting supporting experimental data, detailed protocols, and clear visual representations of the underlying biological pathways and workflows, this document aims to equip researchers with the necessary information to critically evaluate and replicate these methodologies.
Data Presentation: this compound vs. siRNA
The following tables summarize quantitative data from studies investigating the effects of this compound and validating these findings through siRNA-mediated gene silencing.
Table 1: Comparison of this compound and siRNA Effects on Viral Replication and Autophagy
| Experimental Condition | Parameter Measured | This compound Treatment (20 µM) | siRNA (targeting ATG5) | Control (DMSO/scrambled siRNA) | Reference |
| Rabies Virus (RABV) Infected Cells | Viral Titer (TCID₅₀/mL) | Significant decrease | Significant decrease | No significant change | [1] |
| RABV Infected Cells | LC3-II/LC3-I ratio (Autophagy marker) | Significant decrease | Significant decrease | No significant change | [1] |
Table 2: Effects of this compound and siRNA on Cancer Cell Proliferation and Apoptosis
| Cell Line | Treatment | Parameter Measured | Result | Reference |
| MOLM-13 (AML) | This compound (25 µM) | Cell Proliferation | Significant reduction | [2] |
| MOLM-13 (AML) | This compound (12.5 µM) + Venetoclax (25 nM) | Apoptosis (Annexin V positive) | Significant increase | [2] |
| TE-1 (Esophageal Cancer) | siRNA targeting HDAC1 | Cell Migration and Invasion | Significant inhibition | [3] |
| TE-1 (Esophageal Cancer) | siRNA targeting HDAC1 | CyclinD1 expression | Significant decrease | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
siRNA-Mediated Knockdown of ATG5 to Validate this compound's Anti-Viral Mechanism
This protocol describes the use of siRNA to confirm that the antiviral effects of this compound are mediated through the inhibition of autophagy.
a. Cell Culture and Transfection:
-
HEK-293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For siRNA transfection, cells are seeded in 6-well plates and grown to 70-80% confluency.
-
A pre-designed siRNA targeting ATG5 (sense: 5′-GUCCAUCUAAGGAUGCAAUTT-3′) or a non-targeting control siRNA are transfected into the cells using a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) according to the manufacturer's instructions.[1]
-
The final concentration of siRNA is typically 20-50 nM.
b. Virus Infection and this compound Treatment:
-
24 to 48 hours post-transfection, cells are infected with Rabies Virus (RABV) at a multiplicity of infection (MOI) of 0.5.
-
In parallel, non-transfected cells are treated with this compound (10-20 µM) or DMSO as a vehicle control.
c. Quantification of Viral Replication and Autophagy:
-
Viral Titer: Supernatants are collected at 24-48 hours post-infection, and the viral titer is determined by a 50% tissue culture infectious dose (TCID₅₀) assay.
-
Western Blotting: Cell lysates are collected to analyze the expression levels of viral proteins (e.g., RABV N protein) and autophagy markers (e.g., LC3-II/LC3-I ratio). Beta-actin is used as a loading control.
General Protocol for Validating HDAC Inhibitor Effects with siRNA
This protocol provides a general framework for using siRNA to validate the on-target effects of HDAC inhibitors like this compound.
a. siRNA Design and Transfection:
-
Design and synthesize at least two independent siRNAs targeting the specific HDAC isoform of interest (e.g., HDAC4, HDAC5, HDAC7, or HDAC9 for this compound) to control for off-target effects.[4]
-
A non-targeting (scrambled) siRNA should be used as a negative control.
-
Optimize transfection conditions for the specific cell line being used to achieve high knockdown efficiency with minimal cytotoxicity.[5]
b. Treatment with HDAC Inhibitor:
-
In a parallel experiment, treat cells with the HDAC inhibitor (e.g., this compound) at a pre-determined optimal concentration.
-
A vehicle control (e.g., DMSO) must be included.
c. Analysis of Downstream Effects:
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) or RNA sequencing to compare the changes in gene expression profiles between the siRNA-treated and HDAC inhibitor-treated cells.
-
Protein Level Analysis: Use Western blotting or proteomics to assess changes in protein expression and post-translational modifications (e.g., acetylation).
-
Phenotypic Assays: Conduct relevant functional assays (e.g., cell viability, apoptosis, cell cycle analysis) to compare the phenotypic outcomes of both treatments.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound inhibits Class IIa HDACs, modulating downstream pathways.
Caption: Workflow for cross-validating this compound effects with siRNA.
References
- 1. Neuroprotective mechanism of this compound, a selective class IIA histone deacetylase inhibitor, after cerebral ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of siRNA-Mediated Knockdown of HDAC1 on the Biological Behavior of Esophageal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Silencing Histone Deacetylase–Specific Isoforms Enhances Expression of Pluripotency Genes in Bovine Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing siRNA Transfection | Thermo Fisher Scientific - US [thermofisher.com]
Tmp269 Reproducibility and Performance: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the class IIa histone deacetylase (HDAC) inhibitor, Tmp269, summarizing its performance across various studies and comparing it with alternative compounds. The information presented is supported by experimental data and detailed methodologies to ensure a comprehensive understanding of its application and reproducibility.
This compound is a potent and selective inhibitor of class IIa HDACs, which include HDAC4, HDAC5, HDAC7, and HDAC9.[1] Its efficacy has been demonstrated in a variety of research areas, including neuroprotection, oncology, and virology. This guide synthesizes findings from multiple studies to provide a clear overview of its effects, the consistency of these effects, and how it compares to other HDAC inhibitors.
Performance Comparison of this compound and Alternatives
The following tables summarize the quantitative data on this compound's performance and its comparison with other HDAC inhibitors across different experimental models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Experimental Model | This compound Concentration | Observed Effect | Study Reference |
| SH-SY5Y | 6-hydroxydopamine (6-OHDA)-induced neurite injury | 0.1 µM | Protected against neurite injury | [2] |
| Primary rat ventral mesencephalic neurons | 6-OHDA-induced neurite injury | 0.1 µM | Prevented decrease in neurite growth | [2] |
| MOLM-13 (AML) | Cell Proliferation | 25 µM | Significantly reduced cell proliferation | [3] |
| MOLM-13 & HL-60 (AML) | Apoptosis (in combination with Venetoclax) | 12.5 µM | Significantly increased early and late apoptotic cells | [3] |
| HEK-293T | Rabies virus (RABV) replication | 10 µM, 20 µM | Significantly inhibited RABV replication in a dose-dependent manner | [4] |
| Human Lung Microvascular Endothelial Cells (HLMVEC) | LPS-induced barrier compromise | 100 nM | Attenuated barrier compromise | [5] |
Table 2: Comparison of this compound with Other HDAC Inhibitors in Acute Myeloid Leukemia (AML) Cells
| Inhibitor | Class | Cell Line | Concentration for Effect | Effect on Cell Number (48h) | Cytotoxicity | Study Reference |
| This compound | Class IIa | MOLM-13 | 12.5 - 50 µM | Concentration-dependent reduction | Observed at 50 µM | [3] |
| BML-210 | Class IIa | MOLM-13 | 1 - 25 µM | Concentration-dependent reduction | Not specified | [3] |
| Bufexamac | Class IIb | MOLM-13 | 2.5 - 12 µM | No significant change | Not observed at 12 µM | [3] |
| Entinostat (MS-275) | Class I | MOLM-13 | 0.33 - 2.5 µM | Strongest reduction | Observed at 2.5 µM | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication of these studies.
In Vitro Neuroprotection Assay
-
Cell Culture: SH-SY5Y cells or primary E14 rat ventral mesencephalic neurons were cultured under standard conditions.[2]
-
Treatment: Cells were treated with 6-hydroxydopamine (6-OHDA) to induce neuronal damage. This compound was added concurrently at a concentration of 0.1 µM.[2]
-
Analysis: Neurite length of tyrosine hydroxylase (TH)-positive neurons was analyzed after 72 hours of treatment.[2]
-
Statistical Analysis: One-way ANOVA followed by post-hoc tests were used to determine statistical significance.[2]
AML Cell Proliferation and Apoptosis Assays
-
Cell Culture: MOLM-13 and HL-60 acute myeloid leukemia cell lines were used.[3]
-
Proliferation Assay: Cells were treated with varying concentrations of this compound or other HDAC inhibitors for 48 hours. Cell numbers were evaluated using a Neubauer chamber.[3]
-
Apoptosis Assay: Cells were treated with this compound (12.5 µM) in combination with Venetoclax (25 nM) for 24 hours. Apoptosis was assessed by Annexin V and 7-AAD staining followed by flow cytometry analysis.[3]
-
Statistical Analysis: One-way ANOVA with Tukey's multiple comparisons test or Mann-Whitney U test were used for statistical analysis.[6]
Viral Replication Inhibition Assay
-
Cell Culture and Infection: HEK-293T cells were infected with a recombinant Rabies virus expressing green fluorescent protein (RABV-GFP) at a multiplicity of infection (MOI) of 0.5.[4]
-
Treatment: Cells were treated with different doses of this compound (10 µM and 20 µM) at the time of infection.[4]
-
Analysis: Viral replication was assessed by observing GFP expression using fluorescence microscopy and by quantifying viral M protein levels via Western blotting.[4]
-
Statistical Analysis: Student's t-test was used to analyze differences between groups.[4]
Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound studies.
Caption: this compound neuroprotective signaling pathway against 6-OHDA induced injury.
Caption: Experimental workflow for assessing apoptosis in AML cells.
Caption: Mechanism of this compound-mediated inhibition of Rabies virus replication.
References
- 1. selleckchem.com [selleckchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. The Class IIA Histone Deacetylase (HDAC) Inhibitor this compound Downregulates Ribosomal Proteins and Has Anti-Proliferative and Pro-Apoptotic Effects on AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | this compound, a small molecule inhibitor of class IIa HDAC, suppresses RABV replication in vitro [frontiersin.org]
- 5. Inhibition of Class IIa HDACs improves endothelial barrier function in endotoxin-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Clinical Trial Relevance of TMP269: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
TMP269, a selective inhibitor of class IIa histone deacetylases (HDACs), has demonstrated promising preclinical activity across a range of disease models, suggesting its potential for clinical translation. This guide provides a comparative analysis of this compound's preclinical data against relevant therapeutic alternatives, offering insights into its mechanism of action and potential clinical utility. The information is intended to inform further research and development decisions.
Comparative Preclinical Data
To contextualize the preclinical profile of this compound, this section compares its activity with other HDAC inhibitors and standard-of-care agents in relevant disease models.
Table 1: In Vitro Selectivity and Potency of HDAC Inhibitors
| Compound | Class Selectivity | HDAC4 IC₅₀ (nM) | HDAC5 IC₅₀ (nM) | HDAC7 IC₅₀ (nM) | HDAC9 IC₅₀ (nM) | Class I HDAC Inhibition |
| This compound | Class IIa | 157 | 97 | 43 | 23 | No significant inhibition [1][2] |
| Entinostat (MS-275) | Class I | - | - | - | - | Potent inhibitor |
| YAK540 | Class IIa | 114 | - | - | - | 265-fold selectivity over HDAC2 |
Summary: this compound exhibits high selectivity for class IIa HDAC enzymes, with potent inhibition of HDAC9 and HDAC7.[1][2] This selectivity contrasts with pan-HDAC inhibitors and class I-selective inhibitors like Entinostat, potentially offering a more targeted therapeutic approach with a reduced side-effect profile.
Table 2: Preclinical Efficacy of this compound and Comparators in Oncology
| Indication | Model | Compound | Key Findings |
| Acute Myeloid Leukemia (AML) | MOLM-13 cell line | This compound | Reduced cell proliferation and induced apoptosis, especially in combination with venetoclax.[3][4] |
| AML | AML cell lines | Venetoclax | Induces apoptosis; combination with hypomethylating agents shows high response rates in clinical trials.[3][5] |
| Multiple Myeloma (MM) | MM cell lines | This compound | Enhanced cytotoxicity of carfilzomib, induced apoptosis.[1] |
| MM | MM cell lines & clinical trials | Carfilzomib | Potent proteasome inhibitor with significant clinical efficacy in relapsed/refractory MM.[2][6] |
Summary: In preclinical cancer models, this compound demonstrates synergistic effects when combined with standard-of-care agents. In AML, its pro-apoptotic effects are enhanced with the BCL-2 inhibitor venetoclax.[3][4] Similarly, in multiple myeloma, it increases the efficacy of the proteasome inhibitor carfilzomib.[1] This suggests a potential role for this compound in combination therapy regimens.
Table 3: Preclinical Neuroprotective Effects of this compound
| Disease Model | System | Compound | Key Findings |
| Cerebral Ischemia/Reperfusion | Rat model | This compound | Reduced infarct volume, alleviated blood-brain barrier damage by up-regulating tissue kallikrein.[5] |
| Parkinson's Disease | 6-OHDA rat and cell culture models | This compound | Protected against neurite degeneration, reduced microglial response, and increased BMP2 and pSmad1/5 levels.[6][7] |
Summary: this compound has shown significant neuroprotective effects in preclinical models of stroke and Parkinson's disease.[5][6][7] Its mechanisms in these contexts involve reducing inflammation, protecting the vasculature, and promoting pro-survival signaling pathways in neurons.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are protocols for key experiments cited in this guide.
Western Blot for Histone Acetylation
-
Objective: To determine the effect of this compound on the acetylation of histone proteins, a direct target of HDACs.
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against acetylated histones (e.g., acetyl-H3K9) and a loading control (e.g., β-actin). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The signal is visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effects of this compound on cancer cells.
-
Cell Seeding: Cells (e.g., MOLM-13) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 48 hours).
-
Quantification: Cell proliferation is measured using a commercially available assay, such as the MTS or WST-1 assay, which measures mitochondrial activity as an indicator of cell viability. Absorbance is read on a plate reader.
In Vivo Angiogenesis Assay
-
Objective: To evaluate the anti-angiogenic effects of this compound in a living organism.
-
Cell Implantation: Cancer cells (e.g., MDA-MB-231) are mixed with Matrigel and implanted subcutaneously into immunodeficient mice.
-
Compound Administration: Mice are treated with this compound (e.g., 15 mg/kg, subcutaneously every other day) or a vehicle control.[1]
-
Matrigel Plug Excision: After a defined period (e.g., 10 days), the Matrigel plugs are excised.[1]
-
Analysis: Angiogenesis is quantified by measuring the hemoglobin content within the Matrigel plug, which correlates with the extent of blood vessel formation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the relevance of this compound's preclinical data.
Caption: this compound's neuroprotective signaling pathway.
Caption: Synergistic pro-apoptotic effect of this compound and Venetoclax in AML.
Caption: Workflow for assessing in vivo anti-angiogenic activity.
References
- 1. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]
- 2. Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venetoclax for AML: changing the treatment paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Venetoclax in Acute Myeloid Leukemia: Molecular Basis, Evidences for Preclinical and Clinical Efficacy and Strategies to Target Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carfilzomib: a novel treatment in relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors in Clinical Studies as Templates for New Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Tmp269: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of Tmp269, a selective class IIa histone deacetylase (HDAC) inhibitor.
The following procedures are based on the Safety Data Sheet (SDS) for this compound and are intended to provide clear, step-by-step guidance for its disposal.[1]
Hazard Identification and Safety Precautions
This compound is classified with several hazards that necessitate careful handling during disposal.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Furthermore, it is harmful to aquatic life with long-lasting effects.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
| Hazardous to the aquatic environment, long-term hazard | 3 | H412: Harmful to aquatic life with long lasting effects |
Before beginning any disposal procedure, it is mandatory to wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Ensure disposal activities are conducted in a well-ventilated area or outdoors.[1]
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, state, and federal regulations.[1] The following steps provide a general workflow for the safe handling and disposal of this compound waste.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Containerization:
-
Use a dedicated, properly labeled waste container for this compound. The container should be in good condition and compatible with the chemical.
-
The label should clearly indicate "this compound Waste" and include the relevant hazard pictograms.
-
-
Handling Spills:
-
In the event of a spill, prevent further leakage or spillage.[1]
-
Keep the material away from drains and water courses.[1]
-
For liquid spills, absorb with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1]
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1]
-
Collect all contaminated materials and place them in the designated this compound waste container.[1]
-
-
Final Disposal:
-
Store the sealed waste container in a locked, well-ventilated area, away from incompatible materials.[1]
-
Dispose of the contents and the container in accordance with all applicable local, state, and federal regulations.[1] Contact your institution's EHS office for specific instructions on collection and disposal procedures.
-
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
If on skin: Wash with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[1]
-
If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[1]
-
If swallowed: Rinse the mouth with water.[1]
In all cases of exposure, seek medical attention.
Diagram 1: this compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Tmp269
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Tmp269, a potent and selective class IIa histone deacetylase (HDAC) inhibitor. Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment. This compound is intended for research use only and is not for human or veterinary use.[1]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI-approved safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. | Minimizes inhalation of dust or aerosols. A NIOSH-approved respirator may be required for large quantities or in case of inadequate ventilation. |
Operational Plan: Safe Handling Workflow
Proper handling of this compound from receipt to disposal is critical. The following workflow diagram outlines the necessary steps to be taken to ensure a safe operational process.
References
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
